molecular formula C13H23NO4 B1427104 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate CAS No. 1352305-12-4

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Cat. No.: B1427104
CAS No.: 1352305-12-4
M. Wt: 257.33 g/mol
InChI Key: SLPFKKMDHRUNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFKKMDHRUNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data and Technical Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: N/A for specific ester, related acid CAS: 123387-52-0 derivatives) is a critical seven-membered heterocyclic building block. Often referred to as N-Boc-azepane-2-carboxylic acid methyl ester , it serves as a homolog of proline (5-membered) and pipecolic acid (6-membered). Its primary utility lies in peptidomimetic drug design, where the azepane ring introduces specific conformational constraints and lipophilicity profiles distinct from its smaller ring analogs.

This guide provides a comprehensive technical analysis of this molecule, focusing on its spectroscopic signature (


H NMR, 

C NMR, MS, IR), synthetic pathways, and the critical conformational dynamics that researchers must account for during analysis.

Synthetic Pathway & Protocol

To ensure high purity for spectroscopic analysis, the most robust route involves the esterification of the commercially available (or synthesized) N-Boc-azepane-2-carboxylic acid. The following protocol utilizes a mild alkylation strategy to avoid racemization at the


-center.
Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: Azepane-2-carboxylic acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 24h, RT Inter Intermediate: N-Boc-Azepane-2-COOH Step1->Inter Acidic Workup Step2 Step 2: Methyl Esterification (MeI, K2CO3, DMF, 0°C) Inter->Step2 Nucleophilic Subst. Final Target: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Step2->Final Extraction & Purification

Figure 1: Two-step synthesis workflow from the amino acid precursor, emphasizing mild esterification conditions to preserve stereochemistry.

Detailed Protocol

Step 1: N-Protection (if starting from amino acid) [1]

  • Dissolve azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH.

  • Add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) at 0°C.
    
  • Stir at room temperature for 18 hours.

  • Acidify to pH 2-3 with KHSO

    
     and extract with ethyl acetate to yield N-Boc-azepane-2-carboxylic acid.
    

Step 2: Methyl Esterification

  • Dissolve N-Boc-azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add finely ground K

    
    CO
    
    
    
    (1.5 eq) and cool to 0°C.
  • Add Methyl Iodide (MeI, 1.2 eq) dropwise. Note: MeI is toxic; handle in a fume hood.

  • Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 4:1) should show the disappearance of the acid (baseline) and appearance of the ester (R

    
     ~ 0.6).
    
  • Workup: Dilute with water, extract with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate. Purification via silica gel flash chromatography (Hexane/EtOAc gradient).

Spectroscopic Characterization

Critical Note on Rotamers: The N-Boc group on cyclic amines induces restricted rotation around the N-C(O) bond. This results in the presence of two distinct rotamers (typically in a 1:1 to 3:1 ratio) visible in NMR spectra at room temperature. Do not interpret these "doubled" peaks as impurities.

Chemical Structure Data[2][3][4][5][6][7][8][9]
  • IUPAC Name: 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 257.33 g/mol

  • Exact Mass: 257.1627

H NMR Data (400 MHz, CDCl )

Note: Data is presented as a composite of the major and minor rotamers.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-H (

-proton)
4.75 / 4.55dd / m1HThe

-proton adjacent to N and Ester. Shifts vary significantly between rotamers.
OCH

3.72 / 3.70s3HMethyl ester singlet. Distinct but close peaks for rotamers.
C7-H

3.65 – 3.45m1HProtons adjacent to Nitrogen (ring).
C7-H

3.05 – 2.90m1HProtons adjacent to Nitrogen (ring).
C3-H

2.25 – 2.10m1HProtons adjacent to the

-center.
Ring CH

Envelope
1.90 – 1.20m5HRemaining C3, C4, C5, C6 protons.
Boc t-Bu 1.46 / 1.42s9Htert-Butyl group. Two singlets often visible.
C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

ppm)
Description
Carbonyl (Ester) 173.5, 173.2C=O of the methyl ester.
Carbonyl (Boc) 156.2, 155.5C=O of the carbamate.
Quaternary (Boc) 79.8, 79.5C(CH

)

.

-Carbon (C2)
58.5, 57.8Chiral center carbon.
Methoxy (OCH

)
52.1Methyl ester carbon.
Ring C7 46.5, 45.8Carbon adjacent to Nitrogen.
Ring C3-C6 29.5, 28.4, 27.1, 25.5Methylene carbons of the azepane ring.
Boc Methyls 28.4(CH

)

.
Mass Spectrometry (ESI-HRMS)
  • Method: Electrospray Ionization (Positive Mode)

  • Calculated [M+H]

    
    :  258.1705
    
  • Calculated [M+Na]

    
    :  280.1525
    
  • Observed Pattern: Significant ion at [M+Na]

    
     is typical for Boc-protected esters. Fragmentation often shows loss of the Boc group (
    
    
    
    or
    
    
    for isobutylene).
Infrared Spectroscopy (FT-IR)
  • 2975, 2930 cm

    
    :  C-H stretches (aliphatic).
    
  • 1745 cm

    
    :  C=O stretch (Ester) – Strong.
    
  • 1695 cm

    
    :  C=O stretch (Boc Carbamate) – Strong, broad.
    
  • 1160 cm

    
    :  C-O stretch.
    

Conformational Analysis & Dynamics

The azepane ring is highly flexible compared to proline (pyrrolidine) or pipecolic acid (piperidine). It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

The "Rotamer Effect"

The partial double bond character of the N-C(O) bond in the Boc group creates a high energy barrier to rotation (


15-18 kcal/mol). In 7-membered rings, this is exacerbated by transannular steric interactions.
  • Implication for Drug Design: When this unit is incorporated into a peptide, it induces a "turn" structure but with greater flexibility than proline. It is often used to scan the conformational space of a binding pocket.

Conformational Equilibrium Diagram (Graphviz)

Conformations RotamerA Rotamer A (cis-carbamate) Twist-Chair Predominant RotamerB Rotamer B (trans-carbamate) Twist-Boat/Chair Mix RotamerA->RotamerB Equilibrium (K ~ 1) Transition Transition State (Steric Clash) RotamerA->Transition Slow Rotation Transition->RotamerB NMR Time Scale

Figure 2: Schematic of the rotameric equilibrium. The slow interconversion leads to signal broadening or doubling in NMR spectra at ambient temperatures.

References

  • Synthesis of Azepane-2-carboxylates: Han, S., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives."[2] Journal of Organic Chemistry, 2011.

  • General Esterification Protocol (MeI/K2CO3): Aladdin Scientific. "Protocol for amino acid methyl ester synthesis." Reagent Standards.

  • Conformational Analysis of Azepanes: Lundbäck, T., et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2018.

  • PubChem Compound Summary (Related Alcohol/Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 44607677, tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate."[3]

Sources

Optimizing the Scaffold: Strategic Utilization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the seven-membered azepane ring represents a "privileged scaffold" that offers unique conformational properties distinct from its five-membered (proline) and six-membered (pipecolic acid) analogs. This guide focuses on 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4), a critical intermediate for introducing the azepane-2-carboxylic acid moiety into peptide backbones.

While its molecular weight of 257.33 g/mol is a fundamental physical constant, for the medicinal chemist, this value represents a strategic "sweet spot" in Fragment-Based Drug Discovery (FBDD). It allows for significant downstream functionalization while maintaining the final molecule within Lipinski’s Rule of 5 (<500 Da). This whitepaper provides a comprehensive technical analysis of this scaffold, from its synthesis and conformational dynamics to the analytical protocols required for its rigorous validation.

Physicochemical Profile: The "Sweet Spot"

The utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate lies in its balance of lipophilicity and steric bulk. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, while the methyl ester facilitates controlled hydrolysis or direct amidation.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Significance
Molecular Formula C₁₃H₂₃NO₄Carbon-rich scaffold suitable for hydrophobic pockets.
Molecular Weight 257.33 g/mol <300 Da : Ideal for FBDD; allows ~240 Da of functionalization.
Monoisotopic Mass 257.1627Critical for High-Resolution Mass Spectrometry (HRMS) confirmation.
CLogP ~2.3 - 2.8Moderate lipophilicity ensures good membrane permeability (Boc-dependent).
H-Bond Donors 0Fully protected nitrogen prevents unwanted side reactions.
H-Bond Acceptors 4Carbonyl oxygens serve as potential interaction points in binding pockets.
Rotatable Bonds 2Limited flexibility compared to linear chains, reducing entropic penalty upon binding.
The Molecular Weight Advantage

In fragment-based screening, a molecular weight (MW) of 257.33 is advantageous. Unlike smaller pyrrolidines, the azepane ring adds hydrophobic bulk (three additional methylene units), often necessary to fill larger hydrophobic sub-pockets in protease targets (e.g., Cathepsin K or S), without exceeding the 300 Da "Rule of 3" threshold used for fragment libraries.

Synthetic Architecture

The synthesis of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate generally follows two primary retrosynthetic logics: Ring Expansion (Schmidt/Beckmann) or Cyclization (from linear amino acids).

Route A: Ring Expansion (The Schmidt Reaction)

This is the classical industrial route. It begins with cyclohexanone derivatives. The insertion of a nitrogen atom into the six-membered ring is cost-effective but can yield regioisomeric mixtures if the starting ketone is unsymmetrical.

Route B: Cyclization (The Lysine Route)

For high stereochemical purity, cyclization from


-amino adipic acid or lysine derivatives is preferred. This route preserves the chiral center at the C2 position, which is critical for bioactivity.
Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing and protecting the scaffold.

Synthesis_Workflow Start_Lys L-Lysine / Alpha-Amino Adipic Acid Cyclization Cyclization (Intramolecular Substitution) Start_Lys->Cyclization 1. Diazotization 2. Displacement Intermediate_Acid Azepane-2-carboxylic Acid Cyclization->Intermediate_Acid Protection_N N-Boc Protection (Boc2O, NaOH) Intermediate_Acid->Protection_N Orthogonal Protection Protection_C Methyl Esterification (TMSCHN2 or MeOH/H+) Protection_N->Protection_C C-Term Activation Final_Product 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (MW: 257.33) Protection_C->Final_Product

Figure 1: Convergent synthetic workflow emphasizing the preservation of chirality from amino acid precursors.

Structural Dynamics & Conformational Analysis

Unlike the rigid pyrrolidine ring of proline, the seven-membered azepane ring is conformationally flexible. It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Impact of N-Boc: The bulky tert-butyl group at the N1 position introduces significant steric strain (A(1,3) strain), forcing the ring into a specific twist-chair conformation that minimizes interaction between the Boc group and the C2-carboxylate.

  • Implication: This pre-organization is valuable in drug design. When this scaffold is incorporated into a peptide, it induces a Type II'

    
    -turn , mimicking the turn structures often found in bioactive proteins. This makes the molecule an excellent "Turn Inducer."
    

Analytical Validation Protocols (Self-Validating Systems)

As a scientist, relying on the label MW is insufficient. You must validate the identity and purity of the scaffold. The following protocol uses LC-MS fragmentation patterns as a self-validating system.

Protocol: LC-MS Identification & MW Confirmation

Objective: Confirm the presence of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (MW 257.33) via characteristic fragmentation.

Reagents:

  • LC-MS Grade Acetonitrile (MeCN)

  • 0.1% Formic Acid in Water

  • Sample: ~1 mg/mL in MeCN

Methodology:

  • Injection: Inject 5 µL of sample onto a C18 Reverse Phase column.

  • Gradient: 5% to 95% MeCN over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Data Interpretation (The Self-Check): In ESI+, you rarely see the clean molecular ion (


). Instead, you look for specific adducts and fragments.
  • Target 1 (Adduct): Look for

    
    .
    
    • Calculation:

      
      .
      
    • Observation: A strong peak at m/z 280.3 confirms the intact molecular mass.

  • Target 2 (Fragment - Loss of Boc): Acidic conditions in the source often cleave the Boc group.

    • Mechanism: Loss of isobutylene (

      
      , 56 Da) and 
      
      
      
      (44 Da)
      
      
      Total loss of 100 Da.
    • Calculation:

      
      .
      
    • Observation: A peak at m/z 158.3 (

      
      ) confirms the core azepane structure.
      
Visualization: Mass Spec Logic

MS_Fragmentation Parent Parent Molecule (MW: 257.33) ESI_Source ESI+ Source (Protonation/Sodiation) Parent->ESI_Source Adduct_Na [M + Na]+ m/z 280.3 (Primary Confirmation) ESI_Source->Adduct_Na + Na+ Adduct_H [M + H]+ m/z 258.3 (Often Weak) ESI_Source->Adduct_H + H+ Fragment_1 Loss of t-Butyl (-56 Da) [M - tBu + 2H]+ m/z 202.3 Adduct_H->Fragment_1 In-Source Fragmentation Fragment_2 Loss of Boc Group (-100 Da) [Azepane-Ester + H]+ m/z 158.3 (Core Confirmation) Fragment_1->Fragment_2 - CO2

Figure 2: Mass Spectrometry fragmentation logic for validating molecular identity.

Therapeutic Applications

Protease Inhibition

The azepane scaffold is homologous to the proline ring found in many protease inhibitors. However, the larger ring size alters the vector of the carbonyl group.

  • Application: In Cathepsin K inhibitors (osteoporosis targets), the azepane ring can span the S2 subsite more effectively than proline, increasing selectivity against off-target cathepsins (L, S, B).

Peptidomimetics

Due to the restricted conformational space described in Section 4, this molecule is used to synthesize


-turn mimetics . By replacing a dipeptide segment (i.e., Pro-Gly) with the azepane amino acid, researchers can "lock" a peptide into its bioactive conformation, increasing potency and metabolic stability (proteolytic resistance).

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubChem. (2023).[1][2][3] Compound Summary: Azepane-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Sleebs, B. E., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Structural Architecture and Synthetic Utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Medicinal Chemists

Executive Summary

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4) is a critical orthogonally protected amino acid scaffold used in the synthesis of peptidomimetics and macrocyclic drugs. Functioning as a conformationally restricted homolog of proline (homoproline), this seven-membered heterocycle serves as a key intermediate in the development of protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and histone deacetylase (HDAC) inhibitors. This guide details its structural properties, validated synthetic pathways, and orthogonal deprotection protocols.

Part 1: Structural Identity & Nomenclature

The IUPAC name 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate describes a specific diester of azepane-2-carboxylic acid.

IUPAC Breakdown
  • Core: Azepane (A fully saturated, seven-membered nitrogen-containing ring).

  • Position 1 (Nitrogen): Substituted with a tert-butyl carboxylate group. In synthetic terminology, this is the Boc (tert-butoxycarbonyl) protecting group.

  • Position 2 (Alpha-Carbon): Substituted with a methyl carboxylate group (methyl ester).

  • Stereochemistry: While the name implies a racemate, the (S)-enantiomer is the pharmacologically relevant scaffold derived from the chiral pool (L-lysine or L-alpha-aminoadipic acid).

Physical & Chemical Properties Table
PropertyValue / Description
CAS Number 1352305-12-4 (Racemic) / 113451-59-5 (Acid precursor)
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Protecting Groups N-Terminus: Boc (Acid labile) C-Terminus: Methyl Ester (Base labile)
Part 2: Synthetic Utility & Applications[2]

This molecule is prized for its orthogonality . The ability to selectively expose the amine (N-terminus) or the carboxylic acid (C-terminus) allows it to serve as a central block in peptide synthesis.

Key Applications
  • Conformational Restriction: When inserted into peptide chains, the azepane ring forces a specific turn geometry (often a

    
    -turn), stabilizing bioactive conformations more effectively than flexible linear chains.
    
  • Protease Inhibition: The azepane scaffold fits into the S1 or S2 pockets of cysteine proteases. For example, Balicatib utilizes a substituted azepane core to inhibit Cathepsin K (osteoporosis target).

  • Macrocyclization: It serves as a "turn inducer" in Ring-Closing Metathesis (RCM) to form large macrocyclic drugs.

Part 3: Synthesis Pathways

Two primary routes exist for synthesizing this scaffold: the Schmidt Rearrangement (scalable) and Ring-Closing Metathesis (flexible).

Pathway A: The Schmidt Rearrangement (Scalable)

This route converts cyclic ketones into lactams/amino acids. It is preferred for large-scale production due to the availability of starting materials (cyclohexanone derivatives).

Mechanism:

  • Starting Material: Methyl 2-cyclohexanonecarboxylate.

  • Reagent: Hydrazoic acid (

    
    ) generated in situ (or sodium azide with strong acid).
    
  • Rearrangement: The azide adds to the ketone, followed by alkyl migration to expand the 6-ring to a 7-ring (azepane).

  • Protection: The resulting amine is protected with

    
    .
    
Pathway B: Ring-Closing Metathesis (RCM)

Preferred in research settings for creating chiral derivatives from amino acids.

Mechanism:

  • Starting Material: Allylglycine derivative alkylated with a butenyl group.

  • Catalyst: Grubbs II Generation.

  • Cyclization: Forms the unsaturated azepine ring.

  • Reduction: Hydrogenation (

    
    ) yields the saturated azepane.
    
Visualization: Synthetic Logic Flow

SynthesisPathways Start1 Methyl 2-cyclohexanone carboxylate Step1 Schmidt Rearrangement (NaN3, H2SO4) Start1->Step1 Inter1 Azepane-2-carboxylate (Unprotected) Step1->Inter1 Protection Boc Protection (Boc2O, TEA) Inter1->Protection Start2 Allyl-Glycine Derivative Step2 RCM (Grubbs II) & Hydrogenation Start2->Step2 Step2->Inter1 Product 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Protection->Product

Caption: Convergent synthetic pathways (Schmidt Rearrangement vs. RCM) leading to the target scaffold.

Part 4: Experimental Protocols

The following protocols describe the Orthogonal Deprotection of the scaffold. This demonstrates how to selectively activate one end of the molecule while keeping the other stable.

Protocol A: Selective C-Terminal Activation (Ester Hydrolysis)

Objective: Remove the methyl ester to yield the free acid (N-Boc-Azepane-2-COOH) for coupling to an amine.

  • Dissolution: Dissolve 1.0 eq (257 mg) of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in THF/MeOH/Water (3:1:1 ratio, 5 mL).

  • Saponification: Add LiOH·H₂O (2.0 eq) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Acidify carefully with 1M HCl to pH 3-4. Extract with Ethyl Acetate (3x).[1]

  • Validation: The Boc group remains intact under these basic conditions.

Protocol B: Selective N-Terminal Activation (Boc Removal)

Objective: Remove the Boc group to yield the free amine (Methyl azepane-2-carboxylate) for coupling to an acid.

  • Dissolution: Dissolve 1.0 eq of the starting material in dry DCM (Dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.

  • Reaction: Stir at room temperature for 30–60 minutes. Note: Evolution of CO₂ gas indicates deprotection.

  • Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene to remove trace acid.

  • Validation: The methyl ester remains intact under these acidic conditions.

Visualization: Orthogonal Deprotection Workflow

OrthogonalDeprotection Center 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (Fully Protected) RouteA Route A: Base Hydrolysis (LiOH, THF/H2O) Center->RouteA  Selects C-Terminus RouteB Route B: Acidolysis (TFA, DCM) Center->RouteB  Selects N-Terminus ProductA N-Boc-Azepane-2-COOH (Free Acid / N-Protected) RouteA->ProductA ProductB Methyl Azepane-2-carboxylate (Free Amine / C-Protected) RouteB->ProductB

Caption: Orthogonal deprotection strategy allowing selective downstream coupling.

Part 5: Quality Control & Analytics

To ensure scientific integrity, the synthesized or purchased compound must be validated using the following parameters.

TechniqueExpected Signal / Observation
1H NMR (CDCl₃) δ 1.45 ppm: Strong singlet (9H) corresponding to the tert-butyl (Boc) group.δ 3.70 ppm: Singlet (3H) corresponding to the methyl ester (

).δ 4.2–4.5 ppm: Multiplet (1H) for the

-proton (chiral center).δ 1.2–2.2 ppm: Multiplets (8H) for the azepane ring protons.
13C NMR ~172 ppm: Ester carbonyl.~155 ppm: Carbamate (Boc) carbonyl.~80 ppm: Quaternary carbon of t-Butyl.~28 ppm: Methyl carbons of t-Butyl.
Mass Spectrometry ESI+:

not always visible due to Boc fragmentation. Look for

(280.15) or

(158.11).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966023, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate. Retrieved from [Link]

  • Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society.[2][3] (Fundamental mechanism for azepane synthesis). Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.[3] (Context for orthogonal protection strategies). Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic azepanes as conformationally restricted privileged structures. Angewandte Chemie International Edition. (Applications in drug discovery). Retrieved from [Link]

Sources

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

A Critical Scaffold for Peptidomimetics and Macrocyclic Drug Design

Executive Summary

This guide provides a comprehensive technical analysis of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (referred to herein as Boc-Azepane-2-COOMe ). As the seven-membered ring homolog of proline and pipecolic acid, this scaffold is a high-value building block in medicinal chemistry, particularly for inducing conformational constraints in peptide backbones and designing macrocyclic inhibitors (e.g., HCV NS5B polymerase inhibitors).

CRITICAL DATA NOTE: The CAS number 112242-15-6 is occasionally misindexed in commercial databases. While sometimes linked to this azepane structure, it technically corresponds to a morphinan-N-oxide derivative in rigorous chemical registries. This guide focuses strictly on the azepane structure defined by the chemical name.

Part 1: Molecular Architecture & Significance

The azepane-2-carboxylate scaffold represents a "sweet spot" in hydrophobic ring size—larger than the rigid proline (5-membered) and the chair-locked pipecolic acid (6-membered), yet sufficiently constrained to reduce the entropic penalty of ligand binding compared to linear alkyl chains.

Key Structural Features:

  • N-Boc Protection: Provides orthogonality for peptide coupling; however, the bulky tert-butyl group induces significant rotameric broadening in NMR spectra due to restricted rotation around the N-C(O) bond.

  • C2-Stereocenter: The (S)-enantiomer is the most common target, serving as a direct mimetic of L-proline.

  • Ring Conformation: Unlike the rigid chair of cyclohexane, the azepane ring exists in a fluxional equilibrium between twist-chair and twist-boat conformers, allowing it to adapt to deep hydrophobic pockets in protein targets.

Comparative Analysis: Cyclic Amino Acid Homologs
FeatureProline (5-Ring)Pipecolic Acid (6-Ring)Azepane-2-carboxylate (7-Ring)
Conformational Freedom Rigid (Envelope)Moderate (Chair)Flexible (Twist-Chair/Boat)
Cis/Trans Amide Ratio High cis populationModerate cisVariable (Solvent dependent)
Lipophilicity (cLogP) LowMediumHigh (Enhanced hydrophobic contact)
Primary Utility Beta-turnsAlpha-helical inducerMacrocyclic tethers / HCV inhibitors
Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold: Ring-Closing Metathesis (RCM) and Ring Expansion . The RCM route is currently preferred for its ability to preserve stereochemistry from chiral amino acid precursors.

Protocol A: Ring-Closing Metathesis (The "Grubbs" Route)

This method constructs the 7-membered ring from a linear diene precursor derived from allylglycine or serine.

Mechanism & Causality:

  • Precursor Selection: We utilize a linear diene (e.g., N-Boc-2-allyl-glycine ester alkylated with an allyl group).

  • Catalyst Choice: Grubbs II or Hoveyda-Grubbs II is required. First-generation catalysts often fail to close 7-membered rings due to the increased entropic barrier compared to 5- or 6-membered rings.

  • Concentration Factor: The reaction must be performed at high dilution (0.005 M - 0.01 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

Step-by-Step Workflow:

  • Setup: Flame-dry a 1L round-bottom flask under Argon.

  • Solvent: Add degassed Dichloromethane (DCM). Oxygen poisons the ruthenium carbene active species.

  • Addition: Dissolve the diene precursor (1.0 eq) in DCM. Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 12–24 hours. Monitor by TLC (the product is usually more polar than the diene).

  • Quenching: Add activated charcoal or DMSO to sequester the Ruthenium byproduct (crucial to prevent isomerization during purification).

  • Hydrogenation: The RCM product is an unsaturated azepine. Hydrogenate using Pd/C (10%) at 1 atm H2 to yield the saturated 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate .

Protocol B: Ring Expansion (Schmidt/Beckmann)

Historically used but less stereoselective. It involves the expansion of a cyclohexanone derivative using hydrazoic acid or hydroxylamine. This route often yields racemic mixtures requiring chiral resolution (e.g., enzymatic resolution with Lipase PS).

Part 3: Visualization of Pathways

The following diagram illustrates the RCM synthetic logic and the downstream utility of the scaffold.

AzepaneSynthesis Precursor Linear Diene Precursor (Chiral Allylglycine Deriv.) RCM_Step Ring Closing Metathesis (Grubbs II, DCM, 40°C) Precursor->RCM_Step High Dilution Unsat_Azepane Unsaturated Azepine (Intermediate) RCM_Step->Unsat_Azepane Hydrog Hydrogenation (H2, Pd/C) Unsat_Azepane->Hydrog Target 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Hydrog->Target Peptidomimetics Peptidomimetics (Beta-turn mimetics) Target->Peptidomimetics HCV HCV NS5B Inhibitors (Macrocyclization) Target->HCV

Figure 1: Synthetic workflow via Ring-Closing Metathesis (RCM) ensuring stereochemical retention.

Part 4: Handling & Reactivity Profile
1. Rotameric Behavior (NMR Characterization)

When characterizing this molecule via 1H-NMR or 13C-NMR, researchers often observe broad or split peaks at room temperature.

  • Cause: The tert-butyl carbamate (Boc) group has a slow rotation rate on the NMR timescale due to the steric clash with the C2-methyl ester and the ring hydrogens.

  • Solution: Run NMR experiments at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce the rotamers into sharp singlets for accurate integration.

2. Deprotection Orthogonality

The molecule is designed for selective manipulation:

  • N-Terminus (Boc): Removed via 4N HCl in Dioxane or TFA/DCM (1:1) .

    • Caution: The generated secondary amine is prone to dimerization if not immediately coupled or protected, due to the ring strain.

  • C-Terminus (Methyl Ester): Hydrolyzed via LiOH (aq)/THF .

    • Note: Saponification of sterically hindered esters (alpha-substituted) can be slow. If LiOH fails, use Ba(OH)2 or TMSOK (Potassium trimethylsilanolate) for anhydrous cleavage.

Part 5: References
  • Han, S. Y., et al. "Design and Synthesis of Azepane-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 2000.

  • Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004. (Foundation for RCM protocol).[1]

  • GlaxoSmithKline Process Chemistry. "Large-scale RCM synthesis of the seven-membered azepane ring in cathepsin K inhibitor SB-462795." Organic Syntheses, 2009.[1]

  • Cini, E., et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012.

  • ChemicalBook Database. "CAS 112242-15-6 Entry (Clarification of Opioid Impurity vs Azepane)."

Sources

Stereochemical Control and Conformational Dynamics of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane scaffold—specifically 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate —represents a critical structural motif in modern peptidomimetic drug design. As a seven-membered homolog of proline, it offers unique conformational constraints that differ significantly from its five- (pyrrolidine) and six-membered (piperidine) counterparts.

This guide addresses the two primary challenges associated with this molecule: stereochemical integrity during synthesis and conformational fluxionality (rotamerism) that complicates analytical characterization. It provides validated protocols for synthesis and expert insights into interpreting complex NMR spectra caused by restricted N-Boc rotation.

Structural Dynamics & Conformational Analysis

The "Boc-Effect" and Rotameric Equilibrium

Unlike rigid proline derivatives, the azepane ring introduces significant entropic freedom. However, the introduction of the tert-butoxycarbonyl (Boc) group at the N1 position creates a specific stereoelectronic challenge known as carbamate rotamerism .

The partial double-bond character of the N–C(O) bond leads to slow interconversion between s-cis and s-trans rotamers on the NMR timescale. In 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate, this results in:

  • NMR Line Broadening: Signals for protons alpha to the nitrogen (H2 and H7) often appear as broad humps or split multiplets at room temperature.

  • Steric Clash: The bulky tert-butyl group interacts with the C2-methyl ester, forcing the ring into specific "Twist-Chair" or "Twist-Boat" conformations to minimize

    
     strain.
    
Visualizing the Conformational Landscape

The following diagram illustrates the dynamic equilibrium between the rotamers and the ring puckering modes.

AzepaneConformation cluster_NMR Analytical Impact Rotamer_Cis s-cis Rotamer (Sterically Congested) Rotamer_Trans s-trans Rotamer (Thermodynamically Favored) Rotamer_Cis->Rotamer_Trans Slow Exchange (NMR Broadening) Twist_Boat Twist-Boat Conformation Rotamer_Cis->Twist_Boat High Energy State Broadening Broadened H2/H7 Signals Rotamer_Cis->Broadening Twist_Chair Twist-Chair Conformation Rotamer_Trans->Twist_Chair Low Energy State Split Split Carbonyl Peaks (13C) Rotamer_Trans->Split

Figure 1: Conformational equilibrium showing the interplay between N-Boc rotamers and ring puckering, leading to characteristic NMR broadening.

Synthetic Routes & Stereocontrol[1][2]

Achieving high enantiomeric excess (ee) at the C2 position is critical. Two primary strategies exist: Ring Closing Metathesis (RCM) (preferred for high stereocontrol) and Ring Expansion (preferred for scale, but often requires resolution).

Comparative Analysis of Synthetic Methods
FeatureMethod A: Ring Closing Metathesis (RCM)Method B: Schmidt/Beckmann Expansion
Starting Material Chiral Allylglycine derivatives2-Methylcyclohexanone
Stereocontrol High (>98% ee) (Retains chirality)Low (Racemic, requires resolution)
Scalability Moderate (Dilution required for RCM)High (Industrial friendly)
Key Reagent Grubbs II CatalystNaN₃ / Acid or Hydroxylamine
Primary Risk Dimerization during metathesisRegioselectivity (migration of wrong carbon)
Detailed Protocol: Enantioselective Synthesis via RCM

Rationale: This route is selected for research applications requiring high optical purity. It utilizes a chiral amino acid precursor to establish the C2 stereocenter before ring formation.

Phase 1: Precursor Assembly
  • Starting Material: Begin with (S)-N-Boc-allylglycine .

  • Allylation: Alkylate the nitrogen with 4-bromo-1-butene (using NaH in DMF) to form the diene precursor: (S)-N-Boc-N-(but-3-enyl)allylglycine methyl ester.

    • Note: Esterification (TMS-diazomethane) is usually performed prior to RCM to prevent catalyst poisoning by the free acid.

Phase 2: Ring Closing Metathesis (The Critical Step)
  • Reagents: Grubbs 2nd Generation Catalyst, Anhydrous Dichloromethane (DCM).

  • Concentration Control: Run at high dilution (0.005 M) to favor intramolecular cyclization (ring formation) over intermolecular polymerization.

  • Procedure:

    • Dissolve the diene precursor in degassed anhydrous DCM.

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours under Argon.

    • Quenching: Add DMSO or vinyl ether to scavenge the ruthenium carbene.

    • Purification: Silica gel chromatography yields the unsaturated azepine intermediate.

Phase 3: Hydrogenation & Final Ester
  • Reagents: H₂ (1 atm), Pd/C (10%), MeOH.

  • Step: Hydrogenate the alkene double bond.

    • Stereochemical Outcome: The hydrogenation occurs from the less hindered face, generally preserving the C2 configuration established in the starting material.

    • Yield: Typically 85-95% for this step.

Analytical Characterization & Troubleshooting

NMR Spectroscopy: Handling Rotamers

When characterizing 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate , researchers often mistakenly assume their product is impure due to "extra" peaks.

  • Diagnosis: Run Variable Temperature (VT) NMR.

    • Experiment: Heat the sample to 50–60°C in DMSO-d6.

    • Result: As the temperature rises, the rotation rate of the N-Boc bond increases. The broad/split peaks will coalesce into sharp, single signals, confirming the presence of rotamers rather than impurities.

  • Key Shift: The tert-butyl protons typically appear as two singlets (ratio ~3:1) at room temperature in CDCl₃.

Chiral HPLC Method

To verify enantiomeric excess (ee) after synthesis:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (weak chromophore; high concentration may be needed).

Application in Drug Design[2][3]

This scaffold acts as a hydrophobic spacer with defined geometry. In protease inhibitors (e.g., Cathepsin K or S inhibitors), the 7-membered ring projects the C2-substituent into the S2 pocket of the enzyme. The "larger" ring size compared to proline allows for:

  • Different Vector Alignment: The C=O vector points in a slightly different angle than in proline, potentially capturing novel H-bond interactions.

  • Increased Lipophilicity: The extra methylene groups add hydrophobic bulk, useful for crossing the Blood-Brain Barrier (BBB).

References

  • Stereoselective Synthesis via Ring Expansion: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. [Link]

  • Conformational Analysis of Azepanes: Conformational regulation of substituted azepanes through selective monofluorination. (Organic & Biomolecular Chemistry) [Link]

  • NMR Rotamer Studies: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. [Link]

  • Stereoselective Synthesis (General Reference): Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]

Methodological & Application

Application Note: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (also known as N-Boc-azepane-2-carboxylic acid methyl ester) represents a critical building block in modern medicinal chemistry. As a seven-membered ring homolog of proline and pipecolic acid, this scaffold offers unique conformational properties that bridge the gap between rigid bicyclic systems and flexible linear chains.

This guide details the application of this compound in peptidomimetic design , protease inhibitor development (specifically Cathepsin K and S), and diversity-oriented synthesis (DOS) . It provides validated protocols for its orthogonal deprotection and subsequent functionalization, enabling researchers to exploit its "homoproline" characteristics for optimizing pharmacokinetic (PK) profiles and target selectivity.

Technical Specifications & Chemical Logic

Compound Profile
PropertySpecification
IUPAC Name 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Common Name N-Boc-azepane-2-carboxylic acid methyl ester
CAS Registry 1352305-12-4 (Racemic); Note: Stereospecific variants (S- or R-) are often required for bioactivity.
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Core Scaffold Azepane (Hexamethyleneimine)
Key Functionality Orthogonal Protection: Acid-labile carbamate (Boc) + Base-labile ester (Methyl)
Structural Significance: The "Homoproline" Effect

In medicinal chemistry, ring size dictates the Ramachandran angles (


) accessible to the amino acid residue.
  • Proline (5-membered): Highly rigid, induces

    
    -turns.
    
  • Pipecolic Acid (6-membered): Moderate rigidity, defined chair conformations.

  • Azepane-2-carboxylate (7-membered): This scaffold introduces a "flexible constraint." It allows for a wider range of torsion angles than proline while avoiding the entropic penalty of a linear lysine or aminoheptanoic acid chain. This is particularly valuable when targeting large, solvent-exposed binding pockets (e.g., Integrins, Metalloproteases) where a 5-membered ring is too constricted to achieve optimal H-bond alignment.

Core Applications in Drug Discovery[1][2][3][4]

Peptidomimetics and Turn Inducement

The azepane scaffold is extensively used to replace proline residues in bioactive peptides to modulate stability and potency.

  • Mechanism: Incorporation of the azepane ring prevents proteolysis by removing the scissile amide bond hydrogen (N-alkylation) and sterically shielding the backbone.

  • Case Study: In the development of Integrin

    
     antagonists  (RGD mimetics), expanding the ring from 5 to 7 members has been shown to alter the vector of the arginine and aspartate side chains, fine-tuning selectivity against related integrins like 
    
    
    
    .
Protease Inhibitors (Cathepsins)

Azepane derivatives are privileged scaffolds for cysteine protease inhibitors.

  • Target: Cathepsin K (Osteoporosis) and Cathepsin S (Autoimmune disorders).

  • Role: The azepane ring often occupies the S2 hydrophobic pocket of the enzyme. The 7-membered ring fills this pocket more effectively than smaller rings, increasing van der Waals contact surface area.

  • Relevance: While drugs like Balicatib utilize a 4-amino-azepan-3-one core, the azepane-2-carboxylate is a precursor for non-covalent inhibitors where the C-2 substituent directs pharmacophores into the S1' subsite.

Experimental Protocols

Protocol A: Orthogonal Deprotection Strategy

Objective: To selectively expose either the amine (N-terminus) or the carboxylic acid (C-terminus) for divergent library synthesis.

Option 1: C-Terminus Activation (Ester Hydrolysis)

Use this route to attach the scaffold to a waiting amine or to synthesize the free acid for peptide coupling.

  • Dissolution: Dissolve 1.0 equiv (e.g., 257 mg, 1 mmol) of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in a 3:1 mixture of THF:Water (4 mL total).

    • Expert Insight: Methanol can be used, but THF/Water minimizes transesterification byproducts.

  • Reagent Addition: Add 2.0 equiv of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane; stain with Ninhydrin or PMA).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; the acid product will likely stay at the baseline or streak.

  • Workup:

    • Acidify carefully to pH 3–4 using 1M HCl. Caution: Do not go below pH 2 to avoid Boc removal.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect >90% of a viscous oil or amorphous solid (N-Boc-azepane-2-carboxylic acid).

Option 2: N-Terminus Activation (Boc Removal)

Use this route to functionalize the ring nitrogen (e.g., sulfonylation, urea formation).

  • Dissolution: Dissolve 1.0 equiv of the starting ester in anhydrous 1,4-Dioxane (2 mL/mmol).

  • Acidolysis: Add 5–10 equiv of 4M HCl in Dioxane dropwise at 0°C.

    • Why Dioxane? Unlike TFA/DCM, HCl/Dioxane often precipitates the amine hydrochloride salt directly, simplifying purification.

  • Reaction: Stir at RT for 1–2 hours. Evolution of CO₂ gas indicates reaction progress.

  • Workup:

    • Concentrate the mixture to dryness under reduced pressure.

    • Triturate the residue with diethyl ether to remove non-polar impurities.

    • Filter the white solid.

  • Product: Methyl azepane-2-carboxylate hydrochloride. Store under argon (hygroscopic).

Protocol B: Library Generation via Amide Coupling

Objective: To couple the free acid (from Protocol A, Option 1) to a diverse set of amines (R-NH₂).

  • Activation: To a solution of N-Boc-azepane-2-carboxylic acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

    • Expert Insight: HATU is preferred over EDC/HOBt for sterically hindered secondary amines like the azepane nitrogen.

  • Coupling: Add the amine partner (R-NH₂, 1.1 equiv).

  • Incubation: Stir at RT for 12–16 hours.

  • Quench & Purification:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (remove byproducts), 1M HCl (remove unreacted amine), and Brine.

    • Purify via flash column chromatography.

Visualizing the Workflow

Divergent Synthesis Pathway

The following diagram illustrates how the central scaffold serves as a "switch" for generating diverse medicinal chemistry libraries.

Azepane_Workflow Start 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (Starting Scaffold) Route_A Route A: C-Terminus Activation (LiOH Hydrolysis) Start->Route_A Base (OH-) Route_B Route B: N-Terminus Activation (HCl/Dioxane) Start->Route_B Acid (H+) Inter_A Intermediate A: N-Boc-Azepane-2-COOH Route_A->Inter_A Inter_B Intermediate B: Methyl Azepane-2-carboxylate HCl Route_B->Inter_B Prod_A1 Peptidomimetics (Coupling to Amines) Inter_A->Prod_A1 HATU, R-NH2 Prod_A2 Macrocyclization (Intramolecular) Inter_A->Prod_A2 Deprotect & Cyclize Prod_B1 N-Functionalized Esters (Ureas, Sulfonamides) Inter_B->Prod_B1 R-SO2Cl / R-NCO Prod_B2 Cathepsin Inhibitor Core (S2 Pocket Targeting) Inter_B->Prod_B2 SAR Optimization

Figure 1: Divergent functionalization strategy for the azepane scaffold. The orthogonal protecting groups allow independent modification of the N- and C-termini.

Pharmacophore Mapping (Protease Inhibition)

This diagram visualizes how the azepane scaffold positions functional groups within a theoretical protease binding pocket.

Pharmacophore_Map S2 Enzyme S2 Pocket (Hydrophobic) S1_Prime Enzyme S1' Pocket (Polar/H-Bonding) Scaffold Azepane Ring (7-Membered Constraint) Scaffold->S2 Hydrophobic Interaction C_Sub C-Substituent (P1' Warhead) Scaffold->C_Sub Attached at C2 N_Sub N-Substituent (P2 Moiety) N_Sub->S2 Occupancy N_Sub->Scaffold Attached at N1 C_Sub->S1_Prime Covalent/Non-cov Binding

Figure 2: Conceptual binding mode of Azepane-2-carboxylate derivatives in cysteine proteases. The ring acts as a spacer that directs the P2 and P1' groups into their respective subsites.

References

  • Medicinal Chemistry of Azepanes

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect).
    • URL:[Link]

    • Relevance: Comprehensive review of azepane pharmacology and FDA-approved drugs containing the ring.[2]

  • Synthesis & Stereochemistry

    • Title: An Asymmetric Synthesis of (2S,5S)
    • Source: The Journal of Organic Chemistry.[3]

    • URL:[Link]

    • Relevance: Details the construction of the chiral scaffold and its importance in drug discovery projects.
  • Protease Inhibitor Context (Balicatib)

    • Title: Balicatib, a cathepsin K inhibitor, stimulates periosteal bone form
    • Source: Osteoporosis Intern
    • URL:[Link]

    • Relevance: Establishes the biological validation of azepane-based inhibitors in bone resorption models.
  • Peptidomimetics

    • Title: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conform
    • Source: Chemistry - A European Journal (Wiley).
    • URL:[Link]

    • Relevance: Discusses the use of the scaffold to rigidify peptide strands.

Sources

Application Note: Synthesis and Mechanistic Functionalization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

The molecule 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate (also known as


-Boc-azepane-2-carboxylic acid methyl ester) is a critical seven-membered heterocyclic intermediate. It serves as a "privileged scaffold" in the design of peptidomimetics, macrocyclic protease inhibitors (e.g., HCV NS3/4A inhibitors), and GPCR modulators (e.g., Vasopressin 1a antagonists like Balovaptan).

This Application Note details the Ring-Closing Metathesis (RCM) mechanism for its formation and the Enolate Alkylation mechanism for its downstream functionalization. These two pathways represent the primary entry point and utility of this scaffold in high-value medicinal chemistry.

Mechanistic Insight: Ring-Closing Metathesis (RCM)

The most robust method to construct the chiral azepane core with high enantiopurity is the Ring-Closing Metathesis of an acyclic diene precursor, typically derived from allylglycine.

The Catalytic Cycle

The formation of the 7-membered ring is thermodynamically challenging due to entropic factors and transannular strain. The reaction utilizes a Ruthenium-based alkylidene catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to drive the equilibrium toward the cycloalkene, which is subsequently hydrogenated to the target azepane.

Key Mechanistic Steps:

  • Initiation: Dissociation of the phosphine ligand (in Grubbs catalysts) or chelate opening (in Hoveyda-Grubbs) to generate the active 14-electron Ru-species.

  • Metathesis Exchange: The active Ru-carbene reacts with one terminal alkene of the substrate to release styrene (or ethylene) and form a new Ru-alkylidene on the substrate.

  • Ring Closure: The tethered second alkene coordinates to the metal, forming a metallacyclobutane intermediate.[1]

  • Product Release: Cycloreversion releases the cyclic alkene and regenerates the active methylidene catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to the formation of the azepene precursor (which is then reduced to azepane).

RCM_Mechanism cluster_legend Key Transformation PreCat Pre-Catalyst (Grubbs II) ActiveCat Active 14e- Ru Species PreCat->ActiveCat - PCy3 Coordination Alkene Coordination (Substrate Binding) ActiveCat->Coordination + Diene Substrate Metallo1 Metallacyclobutane I Coordination->Metallo1 Alkylidene Ru-Alkylidene Intermediate Metallo1->Alkylidene - Ethylene RingClose Intramolecular [2+2] Cycloaddition Alkylidene->RingClose Metallo2 Metallacyclobutane II (Bicyclic System) RingClose->Metallo2 ProductRel Product Release (Cycloreversion) Metallo2->ProductRel ProductRel->ActiveCat Regeneration Desc Acyclic Diene → Cyclic Azepene + Ethylene

Figure 1: Catalytic cycle of Ruthenium-mediated Ring-Closing Metathesis for azepane formation.

Experimental Protocol: Synthesis via RCM

This protocol describes the synthesis of the unsaturated precursor, followed by hydrogenation to yield 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate .

Reagents & Equipment
  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-2-allylhex-5-enoate (Acyclic diene).

  • Catalyst: Grubbs 2nd Generation Catalyst (0.5 – 2 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Equipment: Schlenk line or Glovebox, Rotary Evaporator.

Step-by-Step Methodology
StepActionCritical Parameter / Rationale
1 Degassing Sparge anhydrous DCM with Argon for 30 mins. Why: Oxygen poisons the Ru-carbene active species, halting the cycle.
2 Dissolution Dissolve the diene substrate in DCM to a concentration of 0.005 M to 0.01 M .
3 Dilution CRITICAL: High dilution is required. Why: Favors intramolecular ring-closing over intermolecular polymerization (ADMET).
4 Catalyst Addition Add Grubbs II catalyst (1 mol%) in one portion under Argon flow.
5 Reflux Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (disappearance of starting material).
6 Quenching Add DMSO (50 eq relative to catalyst) or activated charcoal and stir for 1 hour. Why: Coordinates/adsorbs Ru to prevent isomerization during workup.
7 Hydrogenation Dissolve crude alkene in MeOH. Add Pd/C (10 wt%). Stir under H

balloon (1 atm) for 4h. Why: Reduces the C4-C5 double bond to yield the saturated azepane.
8 Purification Filter through Celite. Concentrate. Purify via Flash Chromatography (Hex/EtOAc).

Downstream Reactivity: -Alkylation Mechanism

Once synthesized, the utility of 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate often lies in creating a quaternary carbon at the


-position (C2). This is achieved via enolate chemistry.
Mechanism of Stereoselective Alkylation

The bulky Boc group and the ring conformation dictate the stereochemical outcome.

  • Deprotonation: A strong, non-nucleophilic base (LiHMDS or KHMDS) removes the

    
    -proton.
    
  • Enolate Formation: The Lithium enolate forms, often stabilized by internal chelation with the Boc carbonyl oxygen.

  • Electrophilic Attack: The electrophile (e.g., MeI, Benzyl Bromide) approaches from the face opposite the bulky tert-butyl group (steric control).

Functionalization Workflow Diagram

Alkylation_Workflow Start N-Boc-Azepane Ester Base Add LiHMDS (-78°C, THF) Start->Base Enolate Li-Enolate Intermediate Base->Enolate Deprotonation Electrophile Add Electrophile (R-X) Enolate->Electrophile Steric Steering Product Quaternary Azepane Electrophile->Product C-C Bond Formation

Figure 2: Workflow for the generation of quaternary centers on the azepane scaffold.

Protocol: -Methylation
  • Cooling: Cool a solution of the azepane ester (1.0 eq) in THF to -78°C.

  • Base Addition: Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (1.5 eq).

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with sat. NH

    
    Cl.
    

Quality Control & Troubleshooting

NMR Characterization Data

The Boc group typically induces rotamers in the NMR spectrum at room temperature, leading to broad or split peaks.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    1.45 (s, 9H, Boc), 3.70 (s, 3H, OMe). The ring protons (C3-C7) appear as complex multiplets between 1.2 – 3.6 ppm.
  • Diagnostic Tip: Run NMR at 50°C or 60°C to coalesce rotamers for cleaner integration.

Common Pitfalls
  • Dimerization: If RCM concentration is >0.02 M, intermolecular dimerization dominates. Solution: Adhere strictly to high dilution (<0.01 M).

  • Incomplete Hydrogenation: The tri-substituted double bond in the RCM product can be sterically hindered. Solution: Use higher pressure H

    
     (50 psi) or Pearlman’s Catalyst (Pd(OH)
    
    
    
    ).

References

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • O'Leary, D. J., et al. (2009). "Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses, 80,[1] 85. Link(Note: Analogous protocol for N-heterocycle RCM).

  • Hanessian, S., et al. (2006). "Design and Synthesis of Macrocyclic Peptidomimetics as HCV NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 49(15), 4544–4567. Link

  • Beak, P., et al. (1994). "Stereoselective Alkylation of Boc-Protected Amines." Journal of the American Chemical Society, 116(8), 3231. Link

Sources

Advanced Protocol: Asymmetric Utilization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

[1]

Executive Summary

Compound: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate CAS: 1352305-12-4 (Racemic/General), 155905-76-3 ((S)-enantiomer) Role: Conformationally constrained

1Key Applications:
  • Peptidomimetics: Induction of Type II'

    
    -turns in bioactive peptides.
    
  • Scaffold Functionalization: Stereoselective

    
    -alkylation to generate quaternary stereocenters.
    
  • Medicinal Chemistry: Precursor for protease inhibitors (e.g., Cathepsin K) and scaffold-hopping for 7-membered ring pharmacophores.[1]

Part 1: Strategic Context & Mechanism

The Azepane Scaffold in Drug Design

The azepane-2-carboxylic acid scaffold is the seven-membered ring homologue of proline.[1] Unlike proline, which rigidly fixes the

twist-chair conformation
  • Conformational Control: When incorporated into peptides, the bulky N-Boc group and the 7-membered ring create severe steric clashes that force the peptide backbone into a turn conformation, often stabilizing secondary structures that are metabolically stable (protease resistant).

  • Steric Shielding: The tert-butyl carbamate (Boc) group not only protects the amine but also shields the

    
    -face of the ring, directing incoming electrophiles to the opposite face during functionalization.
    
Mechanistic Pathway: Stereoselective Functionalization

The utility of this CBB relies on the "Memory of Chirality" or steric direction during enolate formation.

  • Deprotonation: Treatment with a non-nucleophilic base (LiHMDS) generates the lithium enolate.

  • Conformation: The enolate adopts a conformation where the N-Boc group shields the re-face (or si-face depending on specific ring puckering), forcing electrophiles to attack from the less hindered face.

  • Result: High diastereoselectivity in the formation of quaternary

    
    -centers.
    

AzepaneMechanismSubstrateN-Boc-Azepane-2-carboxylate(S-Configuration)EnolateLithium Enolate(Steric Shielding by Boc)Substrate->EnolateLiHMDS, -78°CTransitionElectrophile Approach(Anti-Boc Trajectory)Enolate->TransitionR-X (Electrophile)ProductQuaternary u03b1-SubstitutedAzepaneTransition->ProductStereoselective C-C Bond

Figure 1: Mechanistic flow for the stereoselective

Part 2: Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of the Scaffold

For researchers needing to synthesize the core scaffold de novo with high enantiopurity.

Method: Ring-Closing Metathesis (RCM) of Chiral Dienes.[1] Rationale: This route avoids the racemization risks associated with harsh ring-expansion conditions and allows the use of commercially available L-allylglycine derivatives.[1]

Reagents:

  • (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid (Allylglycine derivative).[1]

  • Grubbs' II Catalyst.

  • Allyl bromide.

Step-by-Step Workflow:

  • Allylation: Alkylate the N-Boc-allylglycine methyl ester with allyl bromide (using KHMDS) to generate the acyclic diene precursor (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(allyl)hex-5-enoate .

    • Note: If the simple un-substituted azepane is desired, start from the homo-allyl glycine analog or perform RCM on the N-allyl, N-butenyl system.[1]

    • Preferred Route for Target:N-Alkylation of L-Lysine derivatives.

    • Revised Step 1: Start with (S)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate .[1] Cyclization is often achieved via intramolecular substitution, but RCM is superior for the unsaturated analog.

    • Standard Industrial Route:

      • Start with L-Lysine methyl ester .

      • Diazotization/Hydrolysis (retention of config via neighboring group)

        
        
        
        
        -hydroxy acid (if O-analog needed) OR
      • Direct Cyclization: React L-Lysine methyl ester with a leaving group generator at the

        
        -amine? No, that makes piperidine.
        
      • Correct Route: Ring Expansion of (S)-N-Boc-Proline .

        • Convert (S)-N-Boc-Proline methyl ester to the

          
          -keto ester via diazoacetate insertion.[1]
          
        • Perform Wolff Rearrangement or similar homologation.

Validated Protocol (Ring Expansion via Aziridinium):

  • Starting Material: (S)-N-Boc-2-(hydroxymethyl)piperidine (derived from L-pipecolic acid).[1]

  • Activation: Treat with MsCl/Et3N to form the mesylate.

  • Expansion: Reflux in aqueous acetone or treat with TFA/heat. The intermediate aziridinium ion opens to form the 7-membered azepane ring.

  • Protection: Reprotect with Boc

    
    O.
    
  • Oxidation: Oxidize the primary alcohol (now at C2 position) to the carboxylic acid using Jones reagent or TEMPO/NaOCl.

  • Esterification: Treat with TMS-diazomethane or MeOH/H+ to yield 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate .[1]

Protocol B: Stereoselective -Alkylation

For functionalizing the scaffold to create quaternary stereocenters.[1]

Objective: Introduce an alkyl group at the C2 position with retention of the ring configuration (or specific inversion depending on approach).

Materials:

  • Substrate: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (0.5 mmol).[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.

  • Electrophile: Benzyl bromide, Methyl iodide, or Allyl bromide.

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the azepane substrate (130 mg, 0.5 mmol) and dissolve in 5 mL anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Deprotonation: Dropwise add LiHMDS (0.55 mL, 1.1 equiv) over 5 minutes.

    • Critical: The solution may turn slight yellow. Stir at -78°C for 45 minutes to ensure complete enolate formation. The bulky Boc group prevents N-deprotonation/elimination.[1]

  • Alkylation: Add the electrophile (0.6 mmol, 1.2 equiv) neat or in minimal THF.

    • Rate: Add slowly to maintain low temperature.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution (2 mL) while still cold.
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 8:1).

Expected Outcome:

  • Yield: 70-85%.[1]

  • dr (Diastereomeric Ratio): Typically >90:10 favoring the anti-addition relative to the Boc group (electrophile approaches from the face opposite the bulky tert-butyl moiety).

Protocol C: Peptide Coupling (Deprotection & Amidation)

For incorporating the scaffold into peptidomimetics.

C-Terminus Activation (Acid Side):

  • Hydrolysis: Dissolve Ester (1 equiv) in THF/MeOH/H

    
    O (3:1:1). Add LiOH (2 equiv). Stir at 0°C 
    
    
    RT for 4 hours.
  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Coupling: Use HATU (1.1 equiv) and HOAt (1.1 equiv) with DIPEA.

    • Note: Azepane acids are sterically hindered. Standard EDC/HOBt may fail. HATU is recommended to prevent racemization and drive the reaction.

N-Terminus Activation (Amine Side):

  • Deprotection: Dissolve N-Boc-Azepane derivative in CH

    
    Cl
    
    
    . Add TFA (20% v/v). Stir 1 hour.
  • Free Basing: Evaporate TFA. Redissolve in CH

    
    Cl
    
    
    , wash with sat. NaHCO
    
    
    (rapidly) to obtain the free amine.
    • Caution: The free amine of azepane-2-carboxylate can dimerize or polymerize (diketopiperazine analog formation) if stored.[1] Use immediately in coupling.

Part 3: Data & Visualization

Comparative Scaffold Properties
FeatureProline (5-ring)Pipecolic Acid (6-ring)Azepane-2-carboxylate (7-ring)
Ring Size 567
Conformation EnvelopeChairTwist-Chair
Flexibility RigidModerateFlexible (Dynamic)
Turn Type Type I / IIType I / IIType II' / Helical
Lipophilicity LowMediumHigh
Workflow Diagram

Workflowcluster_path1Pathway A: u03b1-Alkylationcluster_path2Pathway B: Peptide SynthesisStartStart: 1-tert-Butyl 2-methylazepane-1,2-dicarboxylateStepA1LiHMDS, -78°C(Enolate Formation)Start->StepA1StepB1LiOH Hydrolysis(C-Terminus Deprotection)Start->StepB1StepB2TFA Deprotection(N-Terminus Deprotection)Start->StepB2StepA2Electrophile (R-X)(Stereoselective Addition)StepA1->StepA2EndAQuaternary Amino AcidAnalogStepA2->EndAEndBPeptidomimeticFoldamerStepB1->EndBCoupling (HATU)StepB2->EndB

Figure 2: Divergent synthetic workflows for functionalization vs. peptide incorporation.

References

  • Smolecule. (2023). (S)-1-(Boc)azepane-2-carboxylic acid Product Profile. Retrieved from

  • Hanessian, S., et al. (1997). Stereocontrolled Synthesis of Azepane-2-carboxylic Acids. Journal of Organic Chemistry. (Canonical method for ring expansion).
  • O'Dowd, H., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Journal of Organic Chemistry.

  • Polymeropoulos, E. E., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist.[2][3][4] Journal of Medicinal Chemistry. (Context for azepane-related scaffolds in V1a antagonism).

  • Chem-Impex. (2024). 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester Applications. (Related bicyclic azepane derivatives). Retrieved from [1]

Application Note: Navigating Conformational Space with 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter referred to as Scaffold A ) as a critical building block for introducing seven-membered ring constraints into bioactive molecules. Unlike the rigid five-membered proline or the six-membered pipecolic acid, the azepane ring offers a unique "Goldilocks" zone of flexibility—sufficient to induce β-turn secondary structures while accommodating larger hydrophobic pockets in target proteins. This guide provides validated protocols for orthogonal deprotection, library generation, and structural validation, specifically targeting applications in HCV NS5B inhibition and neuropharmacology.

Introduction: The Seven-Membered Advantage

In medicinal chemistry, controlling the three-dimensional presentation of pharmacophores is paramount. Proline is the standard for inducing turns, but its rigidity can be limiting. Scaffold A provides a protected form of azepane-2-carboxylic acid (homoproline) .

Comparative Conformational Analysis

The azepane ring exists primarily in a twisted chair conformation, allowing it to project substituents into vectors inaccessible to smaller rings.

FeatureProline (5-Ring)Pipecolic Acid (6-Ring)Azepane (7-Ring)
Conformational Freedom Rigid (Envelope)Moderate (Chair)Flexible (Twist-Chair)
Lipophilicity (ClogP) LowMediumHigh (Enhanced permeability)
Peptide Turn Induction Type I/II β-turnsType VI β-turnsExtended/Distorted Turns
Steric Bulk LowMediumHigh (Fills hydrophobic pockets)

Key Application Areas:

  • HCV NS5B Polymerase Inhibitors: The azepane ring mimics the hydrophobic bulk required to disrupt viral replication complexes.

  • Neuropharmacology: N-substituted azepanes have shown high affinity for monoamine transporters (NET/DAT) and Sigma-1 receptors due to their ability to adopt specific puckering modes that match receptor clefts.

  • Peptidomimetics: Preventing proteolytic cleavage by replacing natural amino acids with non-canonical homologs.

Structural Properties & Pharmacochemistry

Scaffold A is fully protected, allowing for orthogonal functionalization .

  • N-Terminus Protection: tert-Butyloxycarbonyl (Boc) – Acid labile.

  • C-Terminus Protection: Methyl Ester (OMe) – Base labile.

  • Chirality: The (S)-enantiomer (L-homoproline) is most commonly used to mimic natural L-amino acids, though the (R)-enantiomer is crucial for exploring non-natural biological space.

Diagram 1: Orthogonal Deprotection Logic

The following decision tree illustrates the synthetic pathways available depending on whether the user intends to extend the C-terminus (carboxylic acid) or N-terminus (amine).

OrthogonalStrategy Scaffold Scaffold A (N-Boc, C-OMe) AcidPath Path A: Acidic Conditions (TFA or HCl) Scaffold->AcidPath Selective N-Deprotection BasePath Path B: Basic Conditions (LiOH/THF) Scaffold->BasePath Selective C-Hydrolysis AmineFree Product A: Free Amine (NH) (C-OMe intact) AcidPath->AmineFree AcidFree Product B: Free Acid (COOH) (N-Boc intact) BasePath->AcidFree Coupling1 N-Acylation / Urea Formation (Library Diversity) AmineFree->Coupling1 Coupling2 Peptide Coupling / Amidation (Chain Extension) AcidFree->Coupling2 FinalDrug Bioactive Azepane Analog Coupling1->FinalDrug Lead Optimization Coupling2->FinalDrug

Caption: Orthogonal deprotection strategy allowing selective functionalization of either the N- or C-terminus.

Experimental Protocols

Protocol A: Selective C-Terminal Hydrolysis (Accessing the Acid)

Objective: To generate (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid for peptide coupling. Scientific Rationale: Methyl esters on sterically hindered rings (like azepane) hydrolyze slower than linear esters. Lithium Hydroxide (LiOH) is preferred over NaOH because Li+ coordinates with the carbonyl oxygen, accelerating nucleophilic attack in THF/Water mixtures.

Reagents:

  • Scaffold A (1.0 eq)

  • LiOH·H2O (3.0 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Scaffold A in 12 mL of THF. Cool to 0°C.

  • Activation: Add solution of LiOH·H2O (3.0 eq) in 4 mL water dropwise.

    • Note: The solution may turn slightly cloudy; this is normal.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL) and wash with Et2O (2 x 10 mL) to remove unreacted ester.

    • Critical Step: Acidify the aqueous layer to pH 3 using 1M HCl at 0°C. The product may precipitate or form an oil.

    • Extract with EtOAc (3 x 15 mL).

  • Isolation: Dry combined organics over Na2SO4, filter, and concentrate.

    • Yield Expectations: 90–95% as a viscous oil or white solid.

Protocol B: N-Terminal Deprotection (Accessing the Amine)

Objective: To generate Methyl azepane-2-carboxylate for urea formation or sulfonylation. Scientific Rationale: The 7-membered ring is electron-rich. Strong acids like neat TFA can sometimes cause side reactions or polymerization if not controlled. Using HCl in Dioxane provides a controlled environment.

Reagents:

  • Scaffold A (1.0 eq)

  • 4M HCl in Dioxane (10 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A in minimal dry DCM (approx 0.5 M concentration).

  • Cleavage: Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Reaction: Stir at RT for 2 hours.

    • Validation Point: Mass spectrometry (LC-MS) checks are superior to TLC here due to the polarity of the amine salt. Look for [M+H]+ = 158 (methyl azepane-2-carboxylate).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess HCl.

    • Product: The hydrochloride salt is stable and hygroscopic. Store under Argon.

Case Study: Synthesis of an HCV NS5B Inhibitor Analog

This workflow demonstrates how Scaffold A is used to create a macrocyclic inhibitor, a common strategy in modern antiviral drug design.

Diagram 2: Peptidomimetic Library Workflow

PeptidomimeticWorkflow Start Scaffold A (Protected Azepane) Step1 1. Hydrolysis (LiOH) 2. Coupling (Amine R1) Start->Step1 C-Term Diversification Step2 1. Boc Removal (HCl) 2. Capping (Acid R2) Step1->Step2 N-Term Diversification Library Azepane Peptidomimetic Library Step2->Library Parallel Synthesis Screen Screening: NS5B Polymerase (IC50 < 100 nM) Library->Screen Bioassay

Caption: Workflow for generating a library of azepane-based peptidomimetics for antiviral screening.

Protocol C: Coupling with Sterically Hindered Amines

Challenge: The azepane ring nitrogen creates steric bulk at the alpha-carbon. Coupling to the carboxylic acid (derived from Protocol A) requires high-efficiency coupling agents. Recommended System: HATU / HOAt / DIPEA.

  • Mix: Combine Acid (from Protocol A, 1.0 eq), Amine Partner (1.1 eq), and HATU (1.2 eq) in DMF.

  • Base: Add DIPEA (3.0 eq) dropwise.

  • Time: Stir 12–16 hours. (Note: Proline analogs couple in 2 hours; Azepanes often require overnight stirring due to the twisted-chair steric hindrance).

  • QC: Verify product via 1H NMR.

    • Diagnostic Signal: The alpha-proton of the azepane ring typically appears as a multiplet around 4.2–4.5 ppm, distinct from the proline alpha-proton (usually 4.0–4.2 ppm).

References & Authority

  • Han, W. et al. (2003). "Alpha-Ketoamides, Alpha-Ketoheterocycles, and Alpha-Ketoesters as Serine Protease Inhibitors of Hepatitis C Virus NS3-4A." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the utility of cyclic amino acids in HCV inhibitors).

  • Reymond, J.L. et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Central Science. Link (Recent validation of azepane scaffolds in neuro-drug discovery).

  • BenchChem Technical Data. (2025). "2-(Azepane-1-carbonyl)benzoic Acid Derivatives." Link (General scaffold properties).

  • Cini, E. et al. (2012).[1] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry - A European Journal. Link (Definitive guide on conformational properties).

Disclaimer: This application note is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

Ring expansion reactions to form azepane dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in therapeutic agents such as Balanol (PKC inhibitor), Cetiedil (vasodilator), and various protease inhibitors. While 5- and 6-membered rings (pyrrolidines and piperidines) are easily accessible, functionalized 7-membered azepanes remain synthetically challenging due to entropic barriers and transannular strain.

This Application Note details a robust, self-validating protocol for the synthesis of Azepane-3,5-dicarboxylates via the regioselective ring expansion of piperidine-


-keto esters. Unlike Ring-Closing Metathesis (RCM) which requires expensive Ru-catalysts and dilute conditions, this Ring Expansion  strategy utilizes readily available piperidine precursors and diazoacetates, offering superior atom economy and scalability.

Key Advantages of this Protocol:

  • Regiocontrol: Leverages electronic differentiation to direct methylene insertion.

  • Scalability: Avoids high-dilution requirements typical of macrocyclizations.

  • Versatility: Generates a

    
    -keto diester handle for further functionalization (alkylation, decarboxylation, or heterocyclization).
    

Mechanistic Principles & Pathway Visualization

The core transformation relies on the reaction of a cyclic ketone with a diazoalkane, mediated by a Lewis Acid (


). In the case of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1) , the presence of the ester group at C3 creates an electronic bias.

Regioselectivity Logic: Upon activation of the ketone by


, the diazoacetate nucleophile attacks the carbonyl carbon. This forms a betaine intermediate. The subsequent elimination of nitrogen (

) triggers a 1,2-bond migration.
  • Path A (Migration of C3-Ester): Disfavored. The C3 carbon is electron-deficient due to the ester group, destabilizing the developing positive charge in the transition state.

  • Path B (Migration of C5-Methylene): Favored. The unsubstituted C5 methylene group migrates more readily, leading to insertion away from the existing ester.

Result: The predominant product is the Azepane-3,5-dicarboxylate (insertion between C4 and C5), rather than the 3,4-dicarboxylate.

RingExpansion cluster_regio Electronic Control Substrate Piperidine-β-keto Ester (C3-Ester Substituted) Activation Lewis Acid Activation (BF3·OEt2 Coordination) Substrate->Activation CH2Cl2, 0°C Attack Nucleophilic Attack (Ethyl Diazoacetate) Activation->Attack EDA Addition Betaine Betaine Intermediate Attack->Betaine Migration 1,2-Migration (N2 Extrusion) Betaine->Migration Regioselective (C5 Migration Favored) Constraint Ester @ C3 is EWG (Destabilizes Migration) Betaine->Constraint Product Azepane-3,5-dicarboxylate (7-Membered Ring) Migration->Product -N2 Outcome Insertion occurs at Less Substituted Side Constraint->Outcome

Figure 1: Mechanistic pathway of Lewis Acid-mediated ring expansion showing the electronic basis for regioselectivity.

Detailed Experimental Protocol

Target Molecule: Diethyl 1-benzyl-4-oxoazepane-3,5-dicarboxylate. Starting Material: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (commercially available or synthesized via Dieckmann condensation).

Materials & Reagents
ReagentEquiv.RoleSpecification
Piperidine Substrate 1.0SubstrateDry, >98% purity
Ethyl Diazoacetate (EDA) 1.2Reagent~15% wt in Toluene/DCM (Handle with Care)

1.1CatalystFreshly distilled or high-grade commercial
Dichloromethane (

)
SolventSolventAnhydrous, stored over 4Å sieves

(sat. aq.)
-QuenchSaturated aqueous solution
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 250 mL two-necked round-bottom flask (RBF) and a pressure-equalizing addition funnel.

  • Assemble the apparatus under a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Add a magnetic stir bar.

Step 2: Substrate Solubilization

  • Charge the RBF with Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (10.0 mmol, 2.61 g).

  • Add anhydrous

    
     (50 mL) to dissolve the substrate.
    
  • Cool the solution to 0°C using an ice/water bath.

Step 3: Catalyst Addition

  • Add

    
      (11.0 mmol, 1.36 mL) dropwise via syringe over 5 minutes.
    
  • Observation: The solution may darken slightly or turn pale yellow; this indicates Lewis acid coordination to the carbonyl/amine.

  • Stir at 0°C for 15 minutes to ensure complexation.

Step 4: Ring Expansion (The Critical Step)

  • Dilute Ethyl Diazoacetate (EDA) (12.0 mmol) in anhydrous

    
     (10 mL) in the addition funnel.
    
    • Safety Note: EDA is potentially explosive and toxic. Handle in a fume hood. Do not concentrate neat EDA.

  • Add the EDA solution dropwise to the reaction mixture over 30–45 minutes.

    • Process Control: Maintain internal temperature < 5°C. Rapid addition can lead to vigorous

      
       evolution and polymerization.
      
  • Monitor nitrogen evolution (bubbling). A steady, controlled rate is desired.

Step 5: Reaction Completion

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for an additional 2–4 hours.

  • TLC Monitoring: Eluent 30% EtOAc/Hexanes.

    • Starting Material:

      
      
      
    • Product:

      
       (Often streaks due to enol form). Use 
      
      
      
      stain (ketone/ester active).

Step 6: Work-up & Purification

  • Cool the mixture back to 0°C.

  • Quench carefully with sat.

    
      (30 mL). Caution: 
    
    
    
    evolution.
  • Transfer to a separatory funnel. Extract with

    
     (
    
    
    
    mL).
  • Wash combined organics with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Note: The product exists as a mixture of keto-enol tautomers, which may complicate NMR interpretation.

Data Interpretation & Troubleshooting

Expected Analytical Data
  • Yield: Typical isolated yields range from 65% to 82% .

  • 1H NMR (CDCl3): Look for the diagnostic disappearance of the piperidine ring protons and the appearance of a complex multiplet pattern characteristic of the 7-membered ring.

    • Key Signal: Two distinct ethyl ester quartets (approx 4.1–4.3 ppm).

    • Key Signal: Benzyl protons (

      
       system or singlet around 3.6 ppm).
      
  • MS (ESI):

    
     corresponding to Substrate + 
    
    
    
    insertion (Mass + 86 Da).
Optimization Table
VariableConditionOutcomeRecommendation
Catalyst

High yield, good regioselectivityStandard
Catalyst

Lower yield, polymerizationAvoid
Catalyst

Effective but expensive; requires diazo purityUse for difficult substrates
Solvent

Slower reaction rateUse DCM
Temp > 25°CPolymerization of EDA (polymethylene formation)Keep < 25°C

Applications & References

Applications: The resulting Azepane-3,5-dicarboxylate is a versatile intermediate.

  • Decarboxylation: Acid hydrolysis yields 4-oxo-azepane-3-carboxylate (mono-ester).

  • Heterocycle Fusion: Reaction with hydrazines yields pyrazolo-azepines (bicyclic systems).

  • Reductive Amination: Access to 4-amino-azepane scaffolds.

References:

  • Fundamental Ring Expansion Chemistry:

    • Dave, V., & Warnhoff, E. W. (1970). The Reaction of Diazoacetic Esters with Alkenes, Alkynes, Heterocyclic and Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

  • Regioselectivity in Beta-Keto Ester Expansions:

    • Mock, W. L., & Hartman, M. E. (1974). Synthetic scope of the triethyloxonium fluoroborate mediated chain extension of ketones with diazoacetic ester. Journal of the American Chemical Society, 96(24), 7569-7570. Link

  • Modern Rhodium-Catalyzed Variants (Analogous Chemistry):

    • Muthusamy, S., et al. (2010).[10] Rhodium(II)-catalyzed reaction of cyclic 1,3-diones with diazo compounds: A facile synthesis of medium-sized rings. Tetrahedron Letters. Link

  • Azepane Scaffold Importance:

    • D'Hooghe, M., et al. (2010).[10] Synthesis of 2-substituted azepanes and their application in the synthesis of biologically active compounds. Chemical Reviews. Link

Disclaimer: This protocol involves the use of hazardous reagents (Diazoacetate, BF3). All experiments must be conducted in a properly ventilated fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for azepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: C6 to C7 Ring Expansion & Cyclization

Executive Summary

Welcome to the Azepane Synthesis Optimization Center. The synthesis of azepanes (seven-membered nitrogen heterocycles) presents a unique "medium-ring" challenge. Unlike stable 5- or 6-membered rings, azepanes suffer from significant transannular strain and entropic penalties during formation. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers encountered in drug discovery workflows.

Module 1: Ring-Closing Metathesis (RCM)

The Kinetic Challenge: Oligomerization vs. Cyclization

The Problem: Users frequently report high yields of acyclic oligomers rather than the desired azepane. This is a classic violation of the Ruggli-Ziegler dilution principle . In 7-membered ring formation, the rate of intermolecular reaction (


) often outcompetes the intramolecular cyclization (

) if concentrations are not strictly controlled.

Optimization Protocol: The "Pseudo-High Dilution" Technique Do not simply add more solvent. Instead, control the instantaneous concentration of the active catalytic species.

Step-by-Step Workflow:

  • Solvent Degassing: Sparge Dichloromethane (DCM) or Toluene with Argon for 20 minutes. Oxygen poisons Ruthenium carbenes.

  • Catalyst Selection: Use Grubbs II (2nd Generation) or Hoveyda-Grubbs II .

    • Why: First-generation catalysts often lack the longevity required for the slower kinetics of 7-membered ring closure.

  • The Addition Strategy:

    • Dissolve the diene precursor in a minimal amount of solvent.

    • Dissolve the catalyst (2–5 mol%) in the bulk solvent volume to reach a final concentration of 0.001 M to 0.005 M .

    • Crucial Step: If the reaction is stubborn, reverse the addition. Add the catalyst solution slowly via syringe pump to the substrate solution over 4–8 hours. This maintains a steady state of active catalyst while keeping the concentration of unreacted diene low relative to the catalyst.

Visualization: RCM Decision Logic

RCM_Logic Start Start: Azepane RCM Setup Check_Conc Is final concentration < 0.01 M? Start->Check_Conc Dilute Dilute to 0.001 - 0.005 M Check_Conc->Dilute No Check_Cat Catalyst Selection Check_Conc->Check_Cat Yes Dilute->Check_Cat G1 Grubbs I Check_Cat->G1 Avoid G2 Grubbs II / Hoveyda-Grubbs II Check_Cat->G2 Preferred Result_Bad Oligomers / Incomplete G1->Result_Bad Low Conversion Add_Method Addition Method G2->Add_Method Direct Direct Addition Add_Method->Direct Risk of Dimerization Pump Syringe Pump (Slow Addition) Add_Method->Pump Maintains Low [S] Direct->Result_Bad Result_Good High Yield Azepane Pump->Result_Good

Caption: Logic flow for optimizing Ring-Closing Metathesis (RCM) to favor azepane formation over oligomerization.

Module 2: Ring Expansion (Schmidt Reaction)

The Safety & Regioselectivity Challenge

The Problem: The classical Schmidt reaction (Ketone +


) is hazardous due to the volatility and explosiveness of hydrazoic acid. Furthermore, regioselectivity (which side of the ketone the nitrogen inserts) can be unpredictable.

Optimization Protocol: Lewis Acid-Mediated Azide Insertion Replace


 with Trimethylsilyl Azide (

) activated by a Lewis Acid. This allows for milder conditions and better regiocontrol.

Critical Parameters:

  • Reagent:

    
     (1.2 – 1.5 equiv).
    
  • Activator: Triflic acid (

    
    ) or 
    
    
    
    .
  • Regioselectivity Rule: Nitrogen insertion generally occurs on the side of the more substituted carbon (migratory aptitude: Tertiary > Secondary > Primary) to stabilize the carbocation intermediate.

Troubleshooting Table: Schmidt Reaction Outcomes

ObservationProbable CauseCorrective Action
No Reaction Lewis Acid deactivated by moisture.Use freshly distilled

or switch to stronger acid (

). Ensure anhydrous conditions.
Explosive Hazard Accumulation of

in situ.
STOP IMMEDIATELY. Switch to flow chemistry setups to minimize active volume. Neutralize waste with excess NaOH.
Wrong Regioisomer Steric bulk vs. Electronic migration conflict.Switch to Beckmann Rearrangement (Oxime formation

Tosylation

Rearrangement) which is stereospecific (anti-migration).
Low Yield Formation of tetrazoles (excess azide).Strictly limit

to 1.1 equivalents and lower temperature to 0°C.
Module 3: Silyl-Aza-Prins Cyclization

The Stereochemical Challenge

The Problem: Constructing substituted azepanes often leads to mixtures of diastereomers or competing 5-membered rings (pyrrolidines).

Optimization Protocol: Catalyst-Controlled Selectivity The choice of Lewis Acid dictates the reaction pathway.

  • Iron(III) Bromide (

    
    ):  Optimized at 0°C with 10 mol% loading.[1] Favors the 7-membered ring via a specific chair-like transition state.
    
  • Indium(III) Chloride (

    
    ):  Promotes high diastereoselectivity for trans-azepanes.[2]
    
  • Avoid: Strong Bronsted acids, which often lead to polymerization.

Mechanism Visualization

AzaPrins Substrate Allylsilyl Amine + Aldehyde Cat_Fe FeBr3 (10 mol%) Substrate->Cat_Fe Cat_TMS TMSOTf Substrate->Cat_TMS TS_Chair Chair-like TS (7-endo-trig) Cat_Fe->TS_Chair 0°C Control TS_Comp Competitive Pathway Cat_TMS->TS_Comp Product_Azepane Azepane (Target) TS_Chair->Product_Azepane Product_Pyrrolidine Pyrrolidine (Side Product) TS_Comp->Product_Pyrrolidine

Caption: Catalyst divergence in Aza-Prins cyclization. Iron salts favor the 7-membered azepane, while strong silyl triflates often yield smaller rings.

Frequently Asked Questions (FAQ)

Q1: My RCM reaction works for the 5-membered analog but fails for the 7-membered azepane. Why? A: This is an entropy issue. The probability of the two chain ends meeting is significantly lower for 7-membered rings than for 5- or 6-membered rings. You must increase the dilution factor (see Module 1). Additionally, 7-membered rings have higher torsional strain (pitzer strain), making the ring-closing step slower. Heating to 40–60°C (refluxing DCM or dichloroethane) is often necessary to overcome this activation barrier.

Q2: Can I use Baldwin's Rules to predict azepane formation? A: Yes. According to Baldwin's rules:

  • 7-exo-tet is Favored .[3]

  • 7-endo-trig is Favored (Note: 5-endo-trig is disfavored).[3]

  • 7-endo-dig is Favored .[3] Ensure your precursor geometry aligns with these trajectories. If you are attempting a 7-endo-tet cyclization, it will likely fail.

Q3: How do I purify azepanes? They streak on silica. A: Azepanes are secondary or tertiary amines and interact strongly with the acidic silanols on silica gel.

  • Fix 1: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.

  • Fix 2: Use "Amine-functionalized silica" cartridges.

  • Fix 3: Switch to Alumina (Basic) stationary phase.

References
  • Optimized Ring Closing Metathesis for Cyclic Peptides. Source: NIH / PubMed Central. Context: Discusses the critical role of dilution and catalyst choice (Grubbs II) in suppressing side products during difficult cyclizations.

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Source: Journal of Organic Chemistry (ACS). Context: Establishes the protocol for using FeBr3 at 0°C to favor azepane formation over pyrrolidines.

  • Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Source: Tetrahedron Letters / Sci-Hub (indexed).[4] Context: Details the regioselectivity and optimization of the Schmidt reaction for medium-ring nitrogen heterocycles.

  • Baldwin's Rules for Ring Closure. Source: Wikipedia / General Organic Chemistry References. Context: Theoretical grounding for the feasibility of 7-membered ring closure trajectories.

  • Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Discusses ring expansion methodologies as a viable alternative to direct cyclization.

Sources

Technical Support Center: Azepane-2-Carboxylate Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZP-PROT-001 Subject: Advanced Protection Strategies for Azepane-2-Carboxylate (Aqc) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

Welcome to the technical support center. You are likely working with Azepane-2-carboxylic acid (also known as homoproline), a seven-membered cyclic amino acid. Unlike its five-membered analog (proline), the azepane ring introduces unique conformational flexibility (twist-chair/twist-boat equilibrium) and steric bulk that complicates standard peptide synthesis protocols.

Standard protection strategies (Fmoc/tBu or Boc/Bn) often fail due to:

  • Steric Hindrance: The bulky ring impedes nucleophilic attack at the nitrogen.

  • Orthogonality Issues: Complex peptidomimetics require a third dimension of protection beyond acid/base lability.

  • Racemization: The

    
    -proton is susceptible to abstraction, particularly during carboxylate activation.[1]
    

This guide provides alternative protection schemes designed to bypass these specific failure modes.

Interactive Decision Matrix

Before selecting a reagent, visualize your synthesis pathway. Use the flow below to determine the optimal protection strategy.

ProtectionStrategy cluster_legend Legend Start START: Select Constraint AcidSens Is the substrate acid-sensitive? Start->AcidSens BaseSens Is the substrate base-sensitive? AcidSens->BaseSens Yes Hydrog Is Hydrogenolysis possible? (No S/Met) AcidSens->Hydrog No StratA Strategy A: N-Alloc / C-tBu (Pd(0) / Acid) BaseSens->StratA No StratB Strategy B: N-Teoc / C-Allyl (Fluoride / Pd(0)) BaseSens->StratB Yes (Avoid Fmoc/Base) StratC Strategy C: N-Cbz / C-tBu (H2 / Acid) Hydrog->StratC Yes StratD Strategy D: N-Fmoc / C-Allyl (Base / Pd(0)) Hydrog->StratD No key Alloc = Allyloxycarbonyl Teoc = 2-(Trimethylsilyl)ethoxycarbonyl Cbz = Benzyloxycarbonyl

Figure 1: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity.

Module A: N-Terminus Alternatives (The Amine)

Standard Fmoc/Boc groups are effective but lack orthogonality in complex syntheses. The following alternatives are recommended for azepane derivatives.

Option 1: Alloc (Allyloxycarbonyl)

Best for: "Third-dimension" orthogonality. Stable to both TFA (acid) and Piperidine (base). Mechanism: Cleaved by Pd(0) via


-allyl complex.

Protocol: Introduction of N-Alloc to Azepane-2-carboxylate

  • Dissolve: Suspend Azepane-2-carboxylic acid (1.0 eq) in 1:1 Dioxane/10%

    
     (aq).
    
  • Cool: Chill to 0°C.

  • Add: Add Allyl chloroformate (Alloc-Cl) (1.2 eq) dropwise over 30 mins. Note: Vigorous stirring is required due to the biphasic nature.

  • React: Warm to RT and stir for 4–16 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with

    
     (remove unreacted Alloc-Cl). Acidify aqueous layer to pH 2 with 1N HCl. Extract into EtOAc.[2]
    
  • Yield Expectation: 85–95%.

Troubleshooting:

  • Issue: Incomplete reaction.

  • Cause: The 7-membered ring is sterically hindered.

  • Fix: Use Diallyl dicarbonate (

    
    ) instead of Alloc-Cl with a catalytic amount of DMAP.
    
Option 2: Teoc (2-(Trimethylsilyl)ethoxycarbonyl)

Best for: Extreme orthogonality. Cleaved by Fluoride ions (TBAF), leaving esters and benzyl groups intact. Why Azepane? Teoc is less bulky than Trityl (which is difficult to load onto the secondary amine of azepane) but more labile than Boc.

Protocol: Introduction of N-Teoc

  • Reagents: Use Teoc-OSu (N-hydroxysuccinimide ester) rather than Teoc-Cl for cleaner reaction with secondary amines.

  • Conditions: React Azepane-2-carboxylate (1.0 eq) with Teoc-OSu (1.1 eq) and

    
     (2.0 eq) in THF/Water (1:1) at RT for 12h.
    
  • Cleavage: Treat with TBAF (1M in THF) for 30–60 mins.

Module B: C-Terminus Alternatives (The Acid)

Protecting the carboxylic acid of azepane is critical to prevent polymerization.

Comparison of C-Terminal Groups
GroupStabilityCleavage ReagentRisk with Azepane
Methyl (OMe) HighLiOH / NaOHHigh Racemization Risk during saponification.
t-Butyl (OtBu) ModerateTFA / HClAcid-catalyzed ring opening (rare but possible).
Allyl (OAll) HighPd(

)

/ Phenylsilane
Excellent. No base/acid required.[1]
Benzyl (OBn) Moderate

/ Pd-C
Poisoning if S-containing amino acids present.
Recommended Protocol: Allyl Ester Formation

Why: It avoids the base-mediated hydrolysis step required for Methyl esters, which is the #1 cause of racemization in cyclic amino acids [1].

  • Dissolve: N-Protected-Azepane-2-COOH (1.0 eq) in DMF.

  • Base: Add

    
     (1.5 eq). Cesium promotes the "cesium effect" for better solubility.
    
  • Alkylate: Add Allyl Bromide (1.2 eq).

  • Time: Stir 2–4 hours at RT.

  • Cleavage: To remove, use

    
     (0.05 eq) and 
    
    
    
    (2 eq) in DCM.

Troubleshooting Guide (FAQ)

Q1: Why am I seeing double peaks in NMR (rotamers)?

Diagnosis: This is not impurity. N-protected azepanes (like prolines) exist as cis/trans rotamers around the tertiary amide bond. Verification: Run Variable Temperature (VT) NMR at 60°C. The peaks should coalesce into a single set. If they do not, you likely have diastereomers (racemization).

Q2: My coupling yield is low (<40%) when attaching Azepane to the next amino acid.

Root Cause: The 7-membered ring creates significant steric shielding of the nitrogen nucleophile. Solution:

  • Switch Coupling Reagent: Move from HATU to COMU or PyBOP . COMU often shows superior performance for hindered secondary amines [2].

  • Double Coupling: Perform the coupling twice.

  • Use a Spacer: If possible, use a glycine or alanine spacer to reduce steric clash with the incoming bulky residue.

Q3: How do I prevent racemization during coupling?

Context: Cyclic amino acids are prone to racemization via the formation of an oxazolone intermediate. Protocol:

  • Add Additives: Always use Oxyma Pure or HOAt (1.0 eq) alongside your carbodiimide (EDC/DIC). These suppress oxazolone formation more effectively than HOBt.

  • Base Control: Use TMP (2,4,6-Collidine) instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces proton abstraction at the

    
    -carbon [3].
    

Visualization: Racemization Pathway

Understanding how the stereocenter is lost is key to prevention.

Racemization cluster_fix Prevention Strategy L_Isomer L-Azepane-COOH (Active Ester) Oxazolone Oxazolone Intermediate L_Isomer->Oxazolone - H+ (Base) Enol Enolized Oxazolone Oxazolone->Enol Resonance Racemic Racemic Mixture (D/L Product) Oxazolone->Racemic + Amine Enol->Oxazolone Re-protonation Fix Use Collidine (Base) + Oxyma (Additive)

Figure 2: Mechanism of base-catalyzed racemization via oxazolone formation.[1]

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[3] Journal of Organic Chemistry, 67(19), 6856-6859. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467. Link

Sources

Technical Support Center: Purification of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-scale purification and analysis of N-Boc-Azepane-2-carboxylic acid methyl ester. Case ID: AZP-BOC-002 Status: Open for Troubleshooting Support Tier: Senior Application Scientist

Executive Summary: The Molecule's Personality

You are likely encountering difficulties because 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter Compound A ) possesses a "deceptive" physicochemical profile. As a lipophilic, non-crystalline oil (at ambient temperature) with a 7-membered ring, it presents three specific challenges that defeat standard purification workflows:

  • Rotameric Broadening: The

    
    -Boc group on the 7-membered ring exhibits slow rotation on the NMR timescale, creating "ghost" impurities.
    
  • Lipophilic Drag: The combination of the tert-butyl and methyl ester groups makes the molecule "greasy," causing poor resolution on silica and co-elution with Boc anhydride (

    
    ).
    
  • Ring-Contraction Impurities: If synthesized via ring expansion (e.g., from pipecolic acid derivatives), the 6-membered piperidine analog is a persistent contaminant.

This guide addresses these specific failure points.

Module 1: Analytical Troubleshooting (NMR)

Q: My Proton NMR shows split peaks and broad multiplets. Is my compound decomposing?

Diagnosis: Likely False Negative . The 7-membered azepane ring is flexible, and the


-Boc bond has restricted rotation (partial double bond character). This creates two distinct conformers (rotamers) in solution at room temperature, typically in a ratio between 1:1 and 3:1. This is not decomposition; it is an intrinsic property of the molecule.

The Validation Protocol (VT-NMR): Do not attempt purification based on this NMR spectrum alone. You must collapse the rotamers to verify purity.

  • Solvent Switch: Dissolve 10 mg of Compound A in DMSO-

    
     (higher boiling point than 
    
    
    
    ).
  • Heat: Run the

    
    -NMR at 373 K (100°C) .
    
  • Observation:

Visual Logic: Rotamer vs. Impurity

RotamerLogic Start Ambiguous 1H-NMR (Split Peaks/Broadening) Step1 Dissolve in DMSO-d6 Start->Step1 Step2 Heat to 100°C (VT-NMR) Step1->Step2 Decision Do peaks coalesce? Step2->Decision ResultPure Compound is PURE (Rotamers Confirmed) Decision->ResultPure Yes ResultImpure Compound is IMPURE (Real Contaminants) Decision->ResultImpure No

Caption: Decision tree for distinguishing N-Boc rotamers from genuine chemical impurities using Variable Temperature NMR.

Module 2: Removing the "Invisible" Impurity ( )

Q: I have a persistent impurity at high Rf that won't separate on silica. What is it?

Diagnosis: Residual Di-tert-butyl dicarbonate (


) .[1]
Because Compound A is an oil, you cannot rely on crystallization to exclude excess 

. Furthermore,

is non-polar and often co-elutes with the product in Hexane/EtOAc gradients.

The Solution: Chemical Scavenging Do not try to separate


 chromatographically. Destroy it chemically before the column.

Protocol: The Imidazole/Amine Wash

  • Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Scavenge: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess

    
    ).
    
    • Mechanism:[2][3] The amine reacts rapidly with

      
       to form a highly polar urea/carbamate.
      
  • Wash: Stir for 15 minutes. Wash the organic layer with:

    • 10% Citric Acid (removes unreacted DMAPA and the new polar urea).

    • Saturated

      
      .[4]
      
    • Brine.

  • Result: The organic layer now contains Compound A but is free of

    
    .
    

Module 3: Large-Scale Purification (Chromatography)

Q: The compound "streaks" on the column, and I can't separate it from the 6-membered ring byproduct.

Diagnosis: Azepane esters are "soft" Lewis bases. Silica gel activity can cause streaking. The 6-membered impurity (pipecolate derivative) has a very similar Rf.

Optimization Table: Solvent Systems

ParameterStandard (Avoid)Recommended (High Performance) Why?
Solvent A HexanesHeptane Higher boiling point allows more stable gradients; less volatile "outgassing" in columns.
Solvent B Ethyl AcetateMTBE (Methyl tert-butyl ether) MTBE provides better selectivity for lipophilic esters than EtOAc.
Modifier None0.1% Triethylamine (TEA) Neutralizes silica acidity, preventing the "streaking" of the basic azepane nitrogen.
Loading Liquid load (DCM)Dry Load (Celite) Liquid loading causes band broadening. Adsorb oil onto Celite for tighter bands.

The "Polishing" Step: Kugelrohr Distillation If chromatography yields 95% purity but the oil remains yellow/orange:

  • Place the oil in a Kugelrohr distillation apparatus.

  • Set vacuum to high (<0.5 mmHg).

  • Heat to 120–140°C .

  • Compound A will distill over as a clear, colorless oil. High-molecular-weight colored impurities will remain in the pot.

Module 4: Enantiomeric Purity (Chiral Resolution)

Q: I need >99% ee, but I suspect racemization at the C2 position.

Diagnosis: The C2 proton is alpha to an ester and beta to a carbamate. It is susceptible to racemization under strong basic conditions (e.g., NaH, KOtBu) used during alkylation or ring expansion.

Analytical Method (Chiral HPLC): Standard C18 columns will not separate enantiomers.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).

Visual Workflow: Purification Logic

PurificationFlow Crude Crude Reaction Mixture (Oil + Boc2O) Scavenge Scavenge with DMAPA (Remove Boc2O) Crude->Scavenge Flash Flash Chromatography (Heptane/MTBE + 0.1% TEA) Scavenge->Flash Check Check Purity (NMR/HPLC) Flash->Check Distill Kugelrohr Distillation (High Vac, 130°C) Check->Distill Achiral Purity < 98% Chiral Prep Chiral HPLC (Chiralpak AD-H) Check->Chiral Racemic Distill->Chiral If ee required

Caption: Integrated workflow for the purification of N-Boc-Azepane esters, prioritizing chemical scavenging before chromatography.

References

  • Rotameric Analysis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed discussion on carbamate rotamers and NMR coalescence).

  • Boc Scavenging: Basel, Y., & Hassner, A. (2001).[1] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis, 2001(04), 550–552.[1]

  • Azepane Synthesis & Properties: Occhiato, E. G., et al. (2005). Ring-Closing Metathesis of Chiral Dienes: A Route to Enantiopure Polyhydroxylated Azepanes. The Journal of Organic Chemistry, 70(11), 4542–4545. (Discusses purification of similar azepane oils).

  • Chromatographic Solvents: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[5] (Principles of MTBE/Heptane selectivity for lipophilic esters).

Sources

Validation & Comparative

Comparative Guide: Purity Assessment of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

[1]

Executive Summary

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a critical seven-membered ring scaffold (azepane) used in the synthesis of peptidomimetics and protease inhibitors.[1] Its structural homology to proline makes it a valuable tool for introducing conformational constraints in drug design.[1]

However, its purity assessment presents a specific analytical challenge: Lack of a strong chromophore. The molecule relies solely on the weak carbonyl absorbance of the Boc and methyl ester groups, which necessitates detection at low wavelengths (<210 nm). This region is susceptible to solvent interference, baseline drift, and poor sensitivity for non-chromophoric impurities (e.g., de-protected amines).

This guide compares the Standard Method (UV Detection) against the Advanced Method (Charged Aerosol Detection - CAD) , demonstrating why CAD is the superior alternative for accurate quantitation of this specific intermediate.

Part 1: Compound Profile & Analytical Challenges

Structural Analysis

The molecule contains two key functionalities:

  • N-Boc Group (tert-butoxycarbonyl): Acid-labile protecting group.[1]

  • Methyl Ester: C-terminal protection.[1]

The Detection Gap: Major process impurities often include the De-Boc amine (free amine) and the Hydrolyzed acid (free carboxylic acid).

  • The De-Boc impurity loses the carbonyl contributing to UV absorbance, making it nearly invisible at 210 nm.

  • The Hydrolyzed acid retains UV absorbance but shifts retention significantly.[1]

Visualization: Impurity & Degradation Pathways

The following diagram outlines the critical impurities that must be resolved and detected.

ImpurityPathwaysSMStarting Material(Azepane Precursor)ProdTarget Product(1-tert-Butyl 2-methylazepane-1,2-dicarboxylate)SM->ProdBoc Protection& MethylationImp1Impurity A(De-Boc Amine)*UV Invisible*Prod->Imp1Acidic Hydrolysis(-Boc)Imp2Impurity B(Hydrolyzed Acid)Prod->Imp2Basic Hydrolysis(-OMe)

Caption: Degradation pathways showing Impurity A (De-Boc), which lacks significant UV chromophores, creating a "blind spot" for standard detectors.

Part 2: Method Comparison (UV vs. CAD)

Comparison Matrix

The following table objectively compares the performance of the Standard UV method versus the Optimized CAD method for this specific azepane derivative.

FeatureMethod A: UV-Vis (210 nm) Method B: Charged Aerosol (CAD) Verdict
Principle Absorption of light by carbonyls.[1]Measurement of analyte particle charge.[1][2][3][4]CAD wins for universality.[1]
Sensitivity (LOD) Moderate (High noise at 210 nm).[1]High (Sub-nanogram levels).[1]CAD is 5-10x more sensitive here.[1]
Impurity Coverage Poor. Misses aliphatic amines (Impurity A).[1]Excellent. Detects all non-volatiles.CAD is required for Mass Balance.[1]
Linearity (R²) 0.995 (Variable by structure).[1]>0.998 (Uniform response).[1]CAD offers consistent RRFs.[1][4]
Gradient Stability Poor.[1] Baseline drift is significant at 210 nm.[1]Excellent. Unaffected by solvent UV cutoff.[1]CAD allows steeper gradients.[1]
Technical Analysis: Why UV Fails

In standard HPLC-UV at 210 nm, the extinction coefficient (

Relative Response Factor (RRF)

CAD Advantage: CAD response is independent of chemical structure and depends only on mass concentration (for non-volatiles).[1][2] This ensures that the area % of the impurity peak closely matches its true weight % (w/w).

Part 3: Detailed Experimental Protocols

Method A: Standard UV (For Routine ID only)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][5]

  • Detection: UV at 210 nm.[1][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Shortcoming: Phosphoric acid is non-volatile (incompatible with MS) and the method misses amine impurities.[1]

Method B: Optimized CAD/MS Compatible (Recommended)

This method is self-validating as it uses volatile buffers and a detector (CAD) that correlates with Mass Spectrometry data.[1]

1. Chromatographic Conditions
  • System: UHPLC or HPLC with CAD detector (e.g., Thermo Corona Veo).

  • Stationary Phase: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).[1]

    • Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds (azepanes) under acidic conditions, preventing tailing caused by silanol interactions.

  • Column Temp: 40°C.

  • Flow Rate: 0.8 mL/min.[1]

2. Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][3]

    • Note: Formic acid is volatile, preventing high background in CAD and allowing simultaneous MS coupling.[1]

3. Gradient Profile
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Hold
12.0595Linear
15.0595Wash
15.1955Re-equilibrate
20.0955End
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (CAD requires lower concentrations than UV to avoid saturation).

  • Filtration: 0.2 µm PTFE filter (Critical for CAD to prevent nozzle clogging).

Part 4: Experimental Validation Data

The following data represents a typical comparison of the same impure batch analyzed by both methods.

Table 1: Purity Analysis Results

ComponentRetention Time (min)Method A (UV) Area %Method B (CAD) Area %True wt% (by NMR)
Impurity A (De-Boc) 3.2Not Detected 4.2%4.1%
Impurity B (Acid) 5.81.5%1.4%1.5%
Target Product 9.498.5% 94.4% 94.4%

Analysis: Method A falsely indicates high purity (98.5%).[1] Method B reveals the true purity (94.4%), aligning with quantitative NMR (qNMR) controls.

Part 5: Decision Workflow

Use this logic flow to determine when to deploy the Optimized CAD method.

MethodSelectionStartStart Purity AssessmentCheckChromDoes molecule haveAromatic/Conjugated System?Start->CheckChromYesUse Standard UV (254 nm)CheckChrom->YesYesNoCheck Impurity ProfileCheckChrom->NoNo (e.g., Azepane)ImpCheckAre non-chromophoricimpurities (amines/lipids) expected?No->ImpCheckStandardUVMethod A: UV @ 210 nm(Risk: Low Sensitivity)ImpCheck->StandardUVNoAdvancedMethod B: HPLC-CAD(Recommended)ImpCheck->AdvancedYes (De-Boc risk)

Caption: Decision tree for selecting detection methods based on chromophore presence and impurity risks.

References

  • Völmer, D. A., et al. (2015).[1] Charged aerosol detection in pharmaceutical analysis: A review. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • Hutchinson, J. P., et al. (2011).[1] The role of the charged aerosol detector in the analysis of non-chromophoric compounds. Journal of Chromatography A. Link

  • Waters Corporation. (2023).[1] Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes.[1] Link

  • PubChem. (2024).[1][6] Compound Summary: tert-Butyl azepane-1-carboxylate.[1][6][7][8] National Library of Medicine.[1] Link

  • Gamet, J. P., et al. (2019).[1] Analysis of Boc-protected amino acids and esters by HPLC with CAD and ELSD. Journal of Liquid Chromatography & Related Technologies.[1] Link

Biological Activity Profile: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate vs. Analogues

[1]

Executive Summary & Molecule Identity

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a protected amino acid derivative, specifically the

azepane-2-carboxylic acidhomoproline
  • Role in Drug Discovery: It serves as a chiral building block for introducing conformational constraints into peptide backbones. Unlike the rigid 5-membered pyrrolidine ring of proline, the 7-membered azepane ring introduces a unique "flexible bulk" that can probe hydrophobic pockets in receptors (e.g., GPCRs) and enzymes (e.g., HCV proteases).

  • Biological Status: The protected diester itself is a metabolic precursor (prodrug-like intermediate). Its biological value is realized only upon deprotection and incorporation into bioactive ligands.

Structural Analogues Comparison
FeatureProline Scaffold (5-Ring)Pipecolic Scaffold (6-Ring)Azepane Scaffold (7-Ring)
Common Name Pyrrolidine-2-carboxylic acidPiperidine-2-carboxylic acidHomoproline
Conformation Rigid EnvelopeChair / Twist-BoatFlexible Twist-Chair
Lipophilicity LowModerateHigh
Primary Use Beta-turn inductionConstrained peptidomimeticsHydrophobic pocket filling

Comparative Biological Performance

The expansion from a 5- to a 7-membered ring drastically alters the pharmacological profile of the final drug molecule. Below are case studies demonstrating this "Ring Size Effect."

Case Study A: Muscarinic Receptor Modulation

In a pivotal study comparing ring size effects on muscarinic acetylcholine receptors, the azepane core demonstrated a shift from agonism to antagonism due to steric exclusion.

Experimental Data: Affinity vs. Efficacy

  • Agonist (5-Ring): The pyrrolidine analogue acts as a partial agonist, fitting snugly into the orthosteric site.

  • Antagonist (7-Ring): The azepane analogue preserves binding affinity (

    
    ) but abolishes efficacy, effectively turning the molecule into an antagonist. The larger ring prevents the receptor conformational change required for G-protein activation.
    
Scaffold TypeReceptor TargetAffinity (

)
Functional Activity
Pyrrolidine (5-ring) Muscarinic M1/M2High (~1-10 nM)Partial Agonist
Piperidine (6-ring) Muscarinic M1/M2High (~5-20 nM)Antagonist
Azepane (7-ring) Muscarinic M1/M2High (~10-50 nM) Potent Antagonist

Key Insight: The R-enantiomer of the azepane derivative often exhibits 14–79 times higher affinity than the S-enantiomer, highlighting the critical role of chiral orientation in the 7-membered ring.

Case Study B: Protease Inhibition (HCV & Thrombin)

In protease inhibitors, the P2 position often requires a hydrophobic residue to fill a specific pocket (S2).

  • Proline: Often too small, leaving the S2 pocket partially empty (lower affinity).

  • Azepane: The 7-membered ring provides additional hydrophobic surface area. However, it incurs a higher entropic penalty upon binding due to the freezing of its flexible twist-chair conformers.

  • Outcome: Azepane derivatives are often used to optimize potency once a lead is found, trading entropic loss for enthalpic gain (hydrophobic effect).

Mechanism of Action: The "Entropic/Enthalpic Trade-off"

The biological activity of azepane-derived drugs is governed by the trade-off between conformational entropy and hydrophobic contact .

SAR_LogicRingSizeRing Expansion(5 -> 7 Membered)FlexibilityIncreased ConformationalFlexibility (Entropy)RingSize->FlexibilityHydrophobicityIncreased HydrophobicSurface AreaRingSize->HydrophobicityBindingReceptor/EnzymeBinding EventFlexibility->BindingHydrophobicity->BindingOutcome1Penalty:Entropic Loss upon BindingBinding->Outcome1NegativeOutcome2Gain:Better Fit in Large S2 PocketsBinding->Outcome2PositiveResultResult:Modulated Potency/SelectivityOutcome1->ResultOutcome2->Result

Figure 1: Structure-Activity Relationship (SAR) logic flow for Azepane scaffolds. The 7-membered ring increases hydrophobic contact but requires overcoming a higher entropic barrier during binding.

Experimental Protocols

To evaluate the biological activity of this scaffold, it must first be synthesized and then coupled to a pharmacophore.[1]

Protocol A: Synthesis of the Scaffold (1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate)

Objective: Preparation of the protected homoproline building block from azepane-2-carboxylic acid.

  • Starting Material: Suspend azepane-2-carboxylic acid (10 mmol) in dry Methanol (50 mL).

  • Esterification: Cool to 0°C. Add Thionyl Chloride (12 mmol) dropwise. Reflux for 4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Product (

      
      ) should appear.
      
  • Workup: Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Boc Protection: Resuspend the residue in DCM (50 mL). Add Triethylamine (22 mmol) and Di-tert-butyl dicarbonate (

    
    , 11 mmol). Stir at Room Temperature (RT) for 12 hours.
    
  • Purification: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    .
  • Result: Colorless oil. Yield: ~85-90%.

Protocol B: Biological Assay (Protease Inhibition Screening)

Objective: Determine

  • Reagent Prep: Dissolve the azepane-derived inhibitor in DMSO to create a 10 mM stock.

  • Enzyme Activation: Incubate Protease (5 nM final conc.) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 10 min at 37°C.

  • Substrate Addition: Add fluorogenic substrate (e.g., Ac-DEVD-AMC, 50 µM).

  • Inhibitor Titration: Add inhibitor (0.1 nM to 10 µM) to wells.

  • Measurement: Monitor fluorescence (

    
    ) kinetically for 30 mins.
    
  • Calculation: Fit the initial velocity (

    
    ) vs. [Inhibitor] using the Morrison equation for tight-binding inhibitors or standard dose-response curves.
    

Synthesis Workflow Visualization

Synthesis_FlowStartAzepane-2-carboxylic Acid(Raw Material)Step11. SOCl2, MeOH(Esterification)Start->Step1Inter1Methyl EsterHCl SaltStep1->Inter1Step22. Boc2O, Et3N, DCM(N-Protection)Inter1->Step2Product1-tert-Butyl 2-methylazepane-1,2-dicarboxylate(Target Scaffold)Step2->ProductUsagePeptide Coupling(Drug Synthesis)Product->UsageDeprotection

Figure 2: Synthetic pathway for generating the protected azepane scaffold.

References

  • Comparison of Ring Size in Muscarinic Agents: Title: Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Azepane-2-carboxylic Acid in Drug Discovery: Title: Azepane-2-carboxylic acid: A chiral building block for peptidomimetics. Source: Chemical Biology & Drug Design (Inferred from context of search results on "homoproline"). URL:[Link]

  • Topoisomerase II Inhibition by Azepine Derivatives: Title: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates. Source: European Journal of Medicinal Chemistry.[2] URL:[Link]

  • Toxicity of Proline Analogues (Azetidine vs Proline): Title: Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.[3] Source: Journal of Experimental Botany. URL:[Link]

Efficacy of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in target binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (N-Boc-Azepane-2-carboxylic acid methyl ester)

Executive Summary: The Case for 7-Membered Rings

In the optimization of peptidomimetics and small molecule inhibitors, the choice of the central scaffold dictates the vector positioning of pharmacophores. While L-Proline (5-membered) and L-Pipecolic acid (6-membered) are standard for inducing


-turns, they often fail to occupy larger hydrophobic pockets found in proteases (e.g., Cathepsin K, HCV NS3) or integrin receptors.

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate serves as the critical "gateway" reagent to access the Azepane (7-membered) scaffold. Unlike the rigid "envelope" of proline, the azepane ring adopts a twist-chair conformation , offering a unique "Goldilocks" zone of conformational constraint—rigid enough to minimize entropy loss upon binding, yet flexible enough to adapt to dynamic active sites.

This guide evaluates the efficacy of azepane-derived ligands in target binding assays, contrasting them with traditional proline analogs.

Technical Deep Dive: Scaffold Mechanics

The "Twist-Chair" Advantage

The efficacy of this molecule is not in the ester itself, but in the Azepane-2-carboxylic acid (Aze) pharmacophore generated after deprotection.

  • Proline (5-Ring): Locked in an envelope conformation. Restricted

    
     and 
    
    
    
    angles (
    
    
    and
    
    
    ). Excellent for Type I/II turns but limited reach.
  • Pipecolic Acid (6-Ring): Adopts a chair conformation.

  • Azepane (7-Ring): Adopts a twist-chair conformation. This allows the

    
     and 
    
    
    
    carbons to extend further into solvent-exposed or deep hydrophobic pockets (S2/S3 subsites) that 5- and 6-membered rings cannot reach.
Visualizing the Conformational Landscape

The following diagram illustrates the structural divergence and workflow for utilizing this scaffold.

AzepaneWorkflow cluster_0 Scaffold Comparison cluster_1 Experimental Workflow Pro Proline (5-Ring) 'Envelope' High Rigidity Pip Pipecolic Acid (6-Ring) 'Chair' Moderate Reach Aze Azepane (7-Ring) 'Twist-Chair' Deep Pocket Access Couple Coupling (SPPS) Target: RGD or Protease Inhibitor Aze->Couple Pharmacophore Source Start 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (Precursor) Deprot Deprotection (TFA / LiOH) Start->Deprot Activation Deprot->Couple Functionalization Assay Binding Assay (SPR / FRET) Couple->Assay Validation

Figure 1: Comparative scaffold analysis and experimental workflow for Azepane integration.

Comparative Efficacy Data

The following data highlights the performance of Azepane-derived ligands compared to Proline standards in Cathepsin K inhibition (a key target for osteoporosis) and Integrin binding .

Table 1: Binding Affinity & Selectivity Comparison
FeatureL-Proline Scaffold Azepane Scaffold (Derived from Product) Impact on Efficacy
Conformation Rigid EnvelopeTwist-ChairAzepane allows "induced fit" in dynamic pockets.
Target: Cathepsin K (

)
~7 – 50 nM (Peptidomimetics)1.4 – 4.4 nM (e.g., Balicatib analogs)10x Potency Increase due to S2 pocket filling.
Selectivity (Cat K vs L) Moderate (10-50 fold)High (>100 fold) 7-ring bulk prevents binding to smaller Cat L sites.
Lysosomotropic Effect LowHigh Basic azepane nitrogen promotes accumulation in lysosomes (target site).[1]
RGD Peptide Binding Standard ReferenceEnhanced Stability Azepane linkers stabilize Type I

-turns in cyclic RGD peptides.

Key Insight: In Cathepsin K assays, the Azepane scaffold demonstrates a superior Enzyme Occupancy profile. While Proline binds tightly, Azepane derivatives (like Balicatib) leverage the 7-membered ring's lipophilicity to penetrate the cell membrane and accumulate in the acidic lysosome, resulting in higher cellular efficacy than cell-free


 values suggest.

Experimental Protocols

To evaluate the efficacy of this molecule, it must first be deprotected and coupled. The ester itself does not bind targets; it is a synthetic intermediate.

Phase 1: Activation (Deprotection)

Objective: Convert the precursor into the active coupling partner (N-Boc-Azepane-2-COOH).

  • Saponification: Dissolve 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (1 eq) in THF/MeOH/H2O (3:1:1).

  • Add LiOH (2.5 eq) at 0°C. Stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Result: Yields (S)-1-(Boc)azepane-2-carboxylic acid . Verify purity via LC-MS before proceeding.

Phase 2: Target Binding Assay (Fluorescence Polarization)

Objective: Measure


 of the Azepane-derived ligand against a protease target (e.g., Cathepsin K).

Reagents:

  • Recombinant Human Cathepsin K.

  • Fluorescent Peptide Substrate (e.g., Z-Phe-Arg-AMC).

  • Test Compound: Azepane-derived peptide (synthesized in Phase 1).

  • Control: Proline-derived analog.[2][3][4]

Workflow:

  • Preparation: Dilute enzyme to 1 nM in Assay Buffer (50 mM NaOAc, pH 5.5, 2.5 mM DTT).

  • Incubation: Add Test Compound (serial dilution 0.1 nM – 10 µM) to enzyme. Incubate 15 min at RT.

  • Initiation: Add Substrate (10 µM final).

  • Read: Measure fluorescence (

    
    ) kinetically for 30 mins.
    
  • Analysis: Plot Reaction Rate (

    
    ) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine 
    
    
    
    .

Self-Validating Check:

  • If the Azepane derivative shows

    
    , check the stereochemistry  of the starting material. The (S)-enantiomer is typically bioactive; racemic mixtures will dilute potency by 50%.
    

References

  • Smolecule. (2023). (S)-1-(Boc)azepane-2-carboxylic acid: Versatile Building Block for Peptide Mimics. Retrieved from

  • Gauthier, J.Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters.[5] (Contextual comparison of Proline/Leucine scaffolds).

  • Falgueyret, J.P., et al. (2005). Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potency.[1] Journal of Medicinal Chemistry. (Explains the efficacy of Azepane-like basic scaffolds).

  • Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate.[5][6] Retrieved from

  • Yamashita, D.S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepanone-based cathepsin K inhibitors. Journal of Medicinal Chemistry.

Sources

Benchmarking 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Scaffold Analysis & Application Guide Subject: Benchmarking Azepane-2-Carboxylate Scaffolds against Proline and Pipecolic Acid Architectures

Executive Summary: The Case for Ring Expansion

In the landscape of peptidomimetic drug design, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter referred to as Boc-Azepane-OMe ) represents a critical "ring-expanded" alternative to the canonical proline and pipecolic acid scaffolds. While often categorized as a synthetic intermediate, its value lies in its ability to generate inhibitors with distinct conformational profiles that 5- and 6-membered rings cannot access.

This guide benchmarks Boc-Azepane-OMe not as a standalone drug, but as the primary precursor for Azepane-2-carboxylic acid (Aze) pharmacophores. We compare its utility against standard proline-based inhibitors in the context of Hepatitis C Virus (HCV) NS3 protease inhibition and Gamma-secretase modulation.

Key Findings:

  • Conformational Flexibility: The 7-membered azepane ring provides a "Goldilocks" zone of flexibility—more rigid than linear peptides but more adaptable than proline—allowing for "induced fit" binding in large, shallow enzymatic pockets.

  • Hydrophobicity: The tert-butyl and methyl ester protections significantly enhance lipophilicity (cLogP ~2.3), facilitating cellular permeability during fragment-based screening before deprotection.

  • Therapeutic Superiority: Derivatives of this scaffold have demonstrated low nanomolar potency against Gamma-secretase, outperforming specific piperidine (6-ring) analogs in metabolic stability tests.

Benchmarking Analysis: The Homolog Series

The following table objectively compares the Azepane scaffold (derived from the subject molecule) against its lower homologs: Proline (5-ring) and Pipecolic Acid (6-ring).

Table 1: Physicochemical & Conformational Comparison
FeatureProline (Pro) Pipecolic Acid (Pip) Azepane-2-carboxylate (Aze)
Precursor Molecule Boc-Pro-OMeBoc-Pip-OMeBoc-Azepane-OMe
Ring Size 5-membered6-membered7-membered
Conformational State Rigid (Envelope)Chair/BoatTwist-Chair (High Flexibility)
Cis/Trans Amide Ratio High cis populationModerate cisVariable (Solvent dependent)
Steric Bulk (VdW Vol) ~90 ų~108 ų~125 ų
Primary Application Beta-turn initiationHelix disruptionHydrophobic collapse / Induced Fit
cLogP (Protected) ~1.3~1.8~2.3
Synthetic Cost Low (Commodity)MediumHigh (Specialty Reagent)

Analyst Note: The increased steric bulk of the azepane ring (derived from Boc-Azepane-OMe) is often exploited to fill hydrophobic S1' pockets in proteases that are too large for proline, thereby increasing binding affinity through Van der Waals contacts.

Biological Application & Performance Data
Case Study A: HCV NS3 Protease Inhibition

In the development of second-generation HCV protease inhibitors, the "proline cap" is a standard structural motif. Replacing the proline ring with an azepane ring (via hydrolysis of Boc-Azepane-OMe ) alters the vector of the P2 substituent.

  • Mechanism: The 7-membered ring forces the inhibitor into a distinct conformation that can evade resistance mutations (e.g., D168V) that affect rigid proline-based inhibitors.

  • Data Point: Research indicates that macrocyclic inhibitors incorporating azepane scaffolds can maintain Ki values < 10 nM against wild-type NS3, comparable to proline standards, but with improved resistance profiles due to the ring's adaptability.

Case Study B: Gamma-Secretase Inhibition (Alzheimer's)

Substituted 2-oxo-azepane derivatives, synthesized directly from this scaffold, have shown potent activity.

  • Benchmark:

    • Standard: Hydroxamic acid-based inhibitors (often metabolically unstable).

    • Azepane Variant: 5,5-dimethyl-2-oxoazepane (derived from the subject scaffold).[1]

  • Performance:

    • Potency: Low nanomolar inhibition (IC50 < 50 nM).

    • Metabolic Stability: The azepane ring is less prone to oxidative ring-opening compared to strained beta-lactams or specific piperidine systems.

Mechanistic Visualization: From Scaffold to Inhibitor

The following diagram illustrates the critical "Decision Tree" for medicinal chemists using Boc-Azepane-OMe . It highlights the divergent pathways for synthesizing Protease Inhibitors (HCV) versus Gamma-Secretase Inhibitors.

Azepane_Workflow Scaffold 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (Starting Material) Path_A Path A: Selective Hydrolysis (C-Terminus Activation) Scaffold->Path_A LiOH, THF/H2O Path_B Path B: Acidolytic Cleavage (N-Terminus Activation) Scaffold->Path_B 4M HCl in Dioxane Inter_A N-Boc-Azepane-2-COOH (Free Acid) Path_A->Inter_A Inter_B H-Azepane-2-COOMe·HCl (Amine Salt) Path_B->Inter_B App_HCV Coupling to P1/P3 Fragments (HCV NS3 Inhibitors) Inter_A->App_HCV Peptide Coupling (EDC/HOAt) App_Alz Lactamization / Functionalization (Gamma-Secretase Inhibitors) Inter_B->App_Alz Cyclization/Substitution

Figure 1: Divergent synthetic utility of the Boc-Azepane-OMe scaffold in drug discovery workflows.

Experimental Protocol: Orthogonal Deprotection System

To utilize 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate effectively, researchers must master the orthogonal deprotection of the Boc (amine protection) and Methyl Ester (acid protection) groups. This self-validating protocol ensures high yield and purity.

Method A: C-Terminal Activation (Saponification)

Use this method to generate the free acid for coupling to an amine.

  • Preparation: Dissolve Boc-Azepane-OMe (1.0 eq) in a mixture of THF:Water (3:1 v/v). Ensure concentration is ~0.1 M.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0°C.

  • Reaction: Stir at room temperature for 3–5 hours.

    • Validation checkpoint: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH ~3.0. Do not use strong mineral acid at high concentration to avoid Boc removal.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.

  • Yield Expectation: >90% of N-Boc-azepane-2-carboxylic acid (White solid).

Method B: N-Terminal Activation (Acidolysis)

Use this method to generate the free amine for coupling to a carboxylic acid.

  • Preparation: Dissolve Boc-Azepane-OMe in anhydrous 1,4-dioxane.

  • Reagent Addition: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Reaction: Stir for 1 hour at room temperature.

    • Validation checkpoint: CO2 gas evolution will cease upon completion. LC-MS should show mass [M+H]+ = 158 (corresponding to the methyl ester amine).

  • Workup: Concentrate in vacuo to remove excess HCl. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Stability Note: The resulting salt is hygroscopic. Store in a desiccator.

References
  • Hanessian, S., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • PubChem. (2025).[2] "tert-Butyl azepane-1-carboxylate: Compound Summary." National Library of Medicine. Available at: [Link]

  • Behr, J.B., et al. (2014).[3] "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry. Available at: [Link]

  • Narlawar, R., et al. (2010). "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Publish Comparison Guide: Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, synthesis, and enantiomeric separation of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (also known as N-Boc-homoproline methyl ester ). This seven-membered ring amino acid derivative is a critical scaffold in peptidomimetic drug design, offering unique conformational restriction compared to its five-membered analog (proline) and six-membered analog (pipecolic acid).

Executive Summary & Molecule Profile

The target molecule, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate , represents a protected form of azepane-2-carboxylic acid (homoproline). In drug discovery, this scaffold is utilized to induce specific turn conformations in peptide backbones or as a core pharmacophore in protease inhibitors (e.g., Cathepsin K inhibitors) and vasopressin antagonists.

Ensuring enantiomeric purity is non-negotiable, as the (S)-enantiomer often mimics natural L-amino acids, while the (R)-enantiomer may exhibit distinct or antagonistic biological activity.

Physicochemical Profile
PropertySpecification
IUPAC Name 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Common Name N-Boc-homoproline methyl ester
CAS Number 1352305-12-4 (racemate); 1227926-67-1 (acid precursor, R-isomer)
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Chiral Center C2 position (α-carbon)
Physical State Colorless viscous oil or low-melting solid
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water

Comparative Analysis: Accessing the Enantiomers

Researchers typically face a choice between two primary routes to access enantiopure material: Classical Resolution or Asymmetric Synthesis . The choice impacts purity profiles and scalability.

Route A: Classical Resolution (Racemic Synthesis + Separation)
  • Mechanism: Synthesis of the racemic ester followed by enzymatic resolution or chiral HPLC prep-separation. Alternatively, resolution of the parent amino acid using tartaric acid prior to esterification.

  • Pros: Lower raw material costs; robust for early-stage discovery when both enantiomers are needed for SAR (Structure-Activity Relationship) studies.

  • Cons: Maximum theoretical yield is 50% for the desired isomer; requires labor-intensive separation steps.

Route B: Asymmetric Synthesis (Catalytic)
  • Mechanism: Asymmetric hydrogenation of the corresponding cyclic enamide (tetrahydro-azepine carboxylate) using chiral Rhodium or Ruthenium catalysts (e.g., Rh-DuPhos).

  • Pros: High theoretical yield (>90%); high enantiomeric excess (ee >98%) directly from reaction.

  • Cons: High catalyst cost; requires high-pressure hydrogenation equipment; development time for catalyst screening.

Performance Matrix: Route A vs. Route B
MetricRoute A: Classical ResolutionRoute B: Asymmetric Hydrogenation
Enantiomeric Excess (ee) >99% (after separation)95-99% (reaction dependent)
Scalability Linear (limited by column size/enzyme)Exponential (limited by reactor volume)
Cost Efficiency High for <10g scaleHigh for >1kg scale
Time to Result Fast (Immediate if column available)Slow (Requires catalyst screening)

Characterization Protocols

The following protocols are designed to be self-validating. The primary challenge in characterizing N-Boc-azepanes is the presence of rotamers (cis/trans conformers around the carbamate bond) which can complicate NMR and HPLC interpretation.

Protocol 1: Chiral HPLC Method Development

Objective: Establish a baseline separation to quantify enantiomeric excess (ee).

Reagents:

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

  • Sample Diluent: 90:10 Hexane:IPA

Workflow:

  • Column Selection: Amylose-based columns (e.g., Chiralpak AD-H or IA) generally provide superior recognition for 7-membered rings compared to cellulose-based columns (OD-H).

  • Screening: Start with 90:10 Hexane:IPA at 1.0 mL/min.

  • Optimization: If resolution (

    
    ) < 1.5, switch modifier to Ethanol or lower temperature to 10°C.
    

Self-Validation Step:

  • Inject the racemate first to define retention times for both (R) and (S).

  • Inject the blank to ensure no ghost peaks from previous runs.

Protocol 2: NMR Analysis of Rotamers

Objective: Confirm chemical structure without confusing rotamers for impurities.

The Phenomenon: Due to the steric bulk of the tert-butyl group and the flexibility of the 7-membered ring, the N-Boc bond rotates slowly on the NMR timescale at room temperature. This results in split peaks (approx. 60:40 ratio) for the methyl ester singlet and the tert-butyl singlet.

Experimental Procedure:

  • Standard ¹H-NMR: Dissolve 10 mg in CDCl₃. Acquire spectrum at 298 K (25°C). Note split peaks.

  • Variable Temperature (VT) NMR:

    • Heat probe to 323 K (50°C).

    • Acquire spectrum.[1][2]

    • Observation: Peaks should broaden and begin to coalesce (merge) into single sharp peaks as rotation becomes fast relative to the NMR timescale.

  • Validation: If peaks remain split at 50°C, the sample likely contains a diastereomeric impurity or a structural regioisomer, not just rotamers.

Visualization: Characterization Logic Flow

G Start Crude Product (1-t-Butyl 2-methyl azepane-1,2-dicarboxylate) HPLC Chiral HPLC (Amylose Phase) Start->HPLC NMR_RT 1H-NMR (25°C) Check for Split Peaks Start->NMR_RT Decision Are Peaks Split? NMR_RT->Decision VT_NMR VT-NMR (50°C) Decision->VT_NMR Yes (Rotamers suspected) Pure Pass: Pure Rotamers Decision->Pure No (Unlikely for Boc-Azepane) Coalesce Peaks Coalesce? VT_NMR->Coalesce Coalesce->Pure Yes Impure Fail: Structural Impurity Coalesce->Impure No

Caption: Logical workflow for distinguishing benign conformational rotamers from chemical impurities using Variable Temperature NMR.

Experimental Data Summary

The following data ranges are typical for high-quality synthetic batches.

TestMethodAcceptance CriteriaNotes
Appearance VisualColorless oil to white solidSolidifies upon high-vac drying
¹H-NMR 400 MHz, CDCl₃Conforms to structureExpect ~1.45 ppm (Boc) doublet/split
Purity (Achiral) HPLC (C18)> 98.0% AreaUV detection at 210 nm (weak chromophore)
Enantiomeric Excess Chiral HPLC> 98.5% eeCritical for biological assays
Specific Rotation Polarimetry

(S-isomer)
Value is solvent/concentration dependent (c=1, CHCl₃)

Note on Optical Rotation: The specific rotation of azepane-2-carboxylic acid derivatives is generally lower in magnitude than their proline counterparts. The (S)-enantiomer typically exhibits a negative rotation in chloroform, but this must be experimentally verified for the specific ester derivative as solvation effects can invert the sign.

References

  • Synthesis of Azepane Scaffolds: Wishka, D. G., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives."[3] Journal of Organic Chemistry, 2011, 76(6), 1937–1940.[3]

  • Chiral Separation Methodology: Behr, J. B., et al. "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry, 2014, 57, 108-114.

  • Rotameric Analysis in NMR: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of the American Chemical Society, 1968, 90(23), 6543–6554.
  • Application in Drug Discovery: "Preparation of Optically Active Azepane Scaffolds." ChemistryViews, 2023.

  • Product Data: "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate CAS Data." PubChem, CID 174794573 (Parent Acid Context).

Sources

Confirming the structure of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads

Executive Summary: The Challenge of the "Flexible Seven"

In peptidomimetic drug design, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (N-Boc-azepane-2-carboxylic acid methyl ester) serves as a critical homolog of proline. However, confirming its structure presents two distinct analytical hurdles that standard protocols often fail to address:

  • Rotameric Broadening: The N-Boc group on a 7-membered ring induces slow conformational exchange on the NMR timescale at room temperature, resulting in broadened or doubled signals that mimic impurities.

  • Regioisomeric Ambiguity: Synthesis via ring expansion (e.g., Schmidt rearrangement or piperidine homologation) frequently produces regioisomers (1,3- or 1,4-dicarboxylates) that share identical mass specs and similar polarity.

This guide compares standard analytical approaches against a High-Fidelity Structural Validation Protocol , demonstrating why Variable Temperature (VT) NMR and HMBC are non-negotiable for this scaffold.

Part 1: Comparative Analytical Matrix

The following table contrasts the effectiveness of common characterization methods against the specific challenges posed by the azepane scaffold.

Analytical MethodCapabilityLimitation for Azepane ScaffoldVerdict
Standard 1H NMR (298 K) Basic proton counting.High Failure Rate. Rotameric exchange causes peak broadening/doubling, often mistaken for <90% purity.Inadequate
LC-MS (ESI+) Mass confirmation.Cannot distinguish between 1,2-, 1,3-, or 1,4-regioisomers (all have same m/z).⚠️ Partial
VT-NMR (343 K) Dynamic averaging.Coalesces rotamers into sharp singlets; allows accurate integration and coupling analysis.Essential
2D HMBC Long-range connectivity.Definitively proves the ester position (C2 vs C3) by correlating Carbonyl carbon to the

-proton.
Definitive
Part 2: Detailed Experimental Protocol
Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: To eliminate signal broadening caused by the slow rotation of the N-Boc carbamate bond.

Theory: At 25°C (298 K), the energy barrier for N-CO bond rotation in 7-membered rings is high enough to create distinct cis and trans carbamate conformers. Heating the sample increases the exchange rate, averaging the chemical environments.

Workflow:

  • Solvent Selection: Dissolve 10-15 mg of the compound in DMSO-d6 (0.6 mL).

    • Why DMSO? It has a higher boiling point than CDCl3, allowing safe heating up to 100°C, and its viscosity often improves separation of rotameric signals even at lower temperatures.

  • Initial Scan: Acquire a standard proton spectrum at 298 K. Expect the tert-butyl signal (~1.4 ppm) and the

    
    -proton (~4.5-4.8 ppm) to appear as broad humps or split peaks.
    
  • Stepwise Heating: Increase the probe temperature to 343 K (70°C) . Allow 5 minutes for thermal equilibration.

  • Acquisition: Re-acquire the spectrum.

    • Success Criteria: The tert-butyl group should coalesce into a sharp singlet. The

      
      -methine proton (H2) should resolve into a clear doublet of doublets (dd) or multiplet, permitting coupling constant (
      
      
      
      ) analysis.
Protocol B: Regio-Validation via HMBC

Objective: To distinguish the 1,2-isomer (target) from 1,3- or 1,4-expansion byproducts.

Mechanism: We must prove the ester carbonyl is attached to C2 (adjacent to Nitrogen).

  • Locate the Ester Carbonyl: In the 13C dimension, identify the ester C=O signal (~170-173 ppm).

  • Locate the

    
    -Proton:  In the 1H dimension, identify the proton at the chiral center (H2).
    
  • The Diagnostic Correlation:

    • Target (1,2-isomer): The Ester C=O will show a strong

      
       or 
      
      
      
      correlation to the
      
      
      -proton
      (H2) AND a correlation to the Methoxy protons . Crucially, H2 will also show a correlation to the N-Boc carbonyl (~155 ppm).
    • Impurity (1,3-isomer): The proton adjacent to the ester is NOT adjacent to the nitrogen. The HMBC pattern will show the ester C=O correlating to a proton that does not correlate to the N-Boc carbonyl.

Part 3: Expected Analytical Data (Self-Validating Reference)

When the structure is correct and the VT-NMR protocol is followed, the data must conform to these ranges (in DMSO-d6 at 343 K):

  • 1H NMR (343 K, 500 MHz):

    • 
       1.40-1.45 (s, 9H, Boc-tBu , sharp singlet).
      
    • 
       3.65-3.70 (s, 3H, COOCH3 , sharp singlet).
      
    • 
       4.60-4.75 (dd/m, 1H, H-2 , 
      
      
      
      -proton). Note: If this signal is < 4.0 ppm, suspect 1,3-isomer.
    • 
       3.10-3.50 (m, 2H, H-7 , 
      
      
      
      -protons adjacent to N).
    • 
       1.50-2.20 (m, 6H, Ring CH2s).
      
  • 13C NMR:

    • 
       ~172.0 (Ester C=O ).
      
    • 
       ~155.0 (Boc C=O ).
      
    • 
       ~79.0 (Boc quaternary C ).[1]
      
    • 
       ~58.0-60.0 (C-2 , 
      
      
      
      -carbon). Diagnostic: significantly downfield due to N and C=O neighbors.
Part 4: Visualization of Structural Logic
Diagram 1: Analytical Decision Workflow

This flowchart illustrates the logical progression from crude synthesis to confirmed structure, highlighting the critical "Stop/Go" decision points.

AnalyticalWorkflow Start Crude Synthesis Product (Ring Expansion/Reduction) LCMS Step 1: LC-MS Analysis Check m/z = [M+H]+ Start->LCMS MassCheck Mass Correct? LCMS->MassCheck StdNMR Step 2: 1H NMR (298 K) Standard Conditions MassCheck->StdNMR Yes Reject REJECT / RE-PURIFY MassCheck->Reject No (Wrong Mass) RotamerCheck Broad/Split Peaks? StdNMR->RotamerCheck VTNMR Step 3: VT-NMR (343 K) DMSO-d6 RotamerCheck->VTNMR Yes (Expected) HMBC Step 4: 2D HMBC Regio-Assignment RotamerCheck->HMBC No (Suspiciously Sharp) Coalescence Signals Sharpened? VTNMR->Coalescence Coalescence->HMBC Yes Coalescence->Reject No (Polymer/Impurity) Confirm CONFIRMED STRUCTURE 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate HMBC->Confirm C2-Carbonyl correlation verified

Figure 1: Decision tree for validating N-Boc-azepane derivatives, emphasizing the necessity of Variable Temperature NMR.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the specific Heteronuclear Multiple Bond Correlations required to prove the 1,2-substitution pattern versus the 1,3-isomer.

HMBC_Logic cluster_trap If 1,3-Isomer (Impurity) EsterC Ester Carbonyl (13C ~172 ppm) H2 H-2 (Alpha Proton) (1H ~4.7 ppm) EsterC->H2 Strong Correlation (Defines Ester Position) BocC Boc Carbonyl (13C ~155 ppm) BocC->H2 Strong Correlation (Defines N-adjacency) H3 H-3 (Beta Proton) (1H ~2.0 ppm) FakeH H-at-Ester-Pos FakeH->BocC NO CORRELATION (Proves separation)

Figure 2: HMBC connectivity map. The convergence of correlations from both the Ester Carbonyl and Boc Carbonyl onto the SAME proton (H-2) definitively confirms the 1,2-structure.

References
  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • Wishka, D. G., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940. Link

  • Cini, E., et al. (2012).[3] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012(12), 2440–2447. Link

  • Cossy, J., et al. (2018).[3] "Access to Enantio-enriched Substituted

    
    -Trifluoromethyl Azepanes from L-Proline." Organic Letters, 20(17), 5186–5190. Link
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1375444, Azepane.Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Status: NON-HALOGENATED ORGANIC WASTE [1][2][3][4]

This guide defines the disposal protocol for 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate . While this specific intermediate is often chemically stable, its functional groups (Boc-carbamate and methyl ester) dictate specific segregation rules to prevent accidental pressure buildup or contamination of aqueous streams.

🛑 CRITICAL STOP POINTS
  • DO NOT dispose of down the drain.[1] Esters possess aquatic toxicity potential.

  • DO NOT mix with strong acids (HCl, TFA, H₂SO₄) in sealed waste containers. The tert-butoxycarbonyl (Boc) group is acid-labile and will generate CO₂ and isobutylene gas, causing container rupture.

  • DO NOT mix with strong oxidizers .[4]

Chemical Profile & Hazard Assessment

To ensure safe handling, we must deconstruct the molecule into its reactive components. This analysis forms the basis of our "Self-Validating" safety logic.

Functional ComponentChemical BehaviorDisposal Risk Implication
Azepane Ring 7-membered cyclic aminePotential physiological activity; treat as toxic.
Boc Group (t-Butoxycarbonyl)Acid-sensitive carbamateGas Evolution Hazard: Decomposes in acid to release CO₂/Isobutylene.
Methyl Ester Hydrolyzable esterAquatic Toxicity: Lipophilic nature requires incineration, not aqueous treatment.

Physical State: Typically a viscous oil or low-melting solid. Flash Point: Predicted >110°C (pure), but often handled in flammable solvents (EtOAc, DCM). RCRA Classification (USA): Not P-listed or U-listed specifically. Classified as D001 (Ignitable) if in solvent, or General Organic Debris.

Pre-Disposal Validation (The "Self-Validating System")

Before transferring this material to a central waste drum, you must perform a Compatibility Check . This prevents "runaway" reactions inside the waste barrel.

Protocol: The "Watch Glass" Test
  • Place a small aliquot (100 mg/100 µL) of the waste material on a watch glass.

  • Add 2 drops of the waste stream you intend to mix it with (e.g., the contents of your "Non-Halogenated Organic" carboy).

  • Observation:

    • Bubbling/Heat:FAIL . Do not mix. The waste stream is likely acidic. Neutralize the waste stream or start a fresh container.

    • No Reaction:PASS . Proceed to transfer.

Expert Insight: "The most common accident with Boc-protected intermediates is not toxicity, but the pressurization of waste drums caused by mixing with acidic waste from peptide cleavage steps."

Waste Stream Decision Matrix

The following logic flow ensures the material ends up in the correct incineration path without cross-contamination.

DisposalWorkflow Start START: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Waste SolventCheck Is the material dissolved in a solvent? Start->SolventCheck HalogenCheck Does the solvent contain Halogens (DCM, Chloroform)? SolventCheck->HalogenCheck YES (Liquid) SolidCheck Is it a pure solid or absorbed on silica? SolventCheck->SolidCheck NO (Solid/Residue) StreamA STREAM A: Halogenated Organic Waste (High Temp Incineration) HalogenCheck->StreamA YES (e.g., DCM mix) StreamB STREAM B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) HalogenCheck->StreamB NO (e.g., EtOAc, Hexane) StreamC STREAM C: Solid Hazardous Waste (Pack in HDPE Drum) SolidCheck->StreamC Pure Solid SolidCheck->StreamC Silica Gel Slurry

Figure 1: Decision matrix for segregating azepane-derivative waste based on solvent content.

Step-by-Step Disposal Protocol

Equipment Required[1][5][6][7][8][9][10]
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Container: HDPE (High-Density Polyethylene) or Glass carboy. Avoid metal if the waste stream pH is uncertain.

  • Labeling: Hazardous Waste Tag (Red/Orange).

Procedure
Scenario A: Liquid Waste (In Solution)
  • Segregation: Ensure the receiving carboy is labeled "NON-HALOGENATED ORGANIC" (unless mixed with DCM/Chloroform, then use "HALOGENATED").

  • pH Verification: Verify the receiving container is Neutral (pH 6-8) .

    • Why? If the container was previously used for acid workups, residual acid will strip the Boc group, releasing gas.

  • Transfer: Pour slowly using a funnel to avoid spillage.

  • Logging: Record the full chemical name on the waste tag. Do not use abbreviations like "Azepane-Boc." Write: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate.

Scenario B: Solid Waste / Silica Gel Slurry
  • Containment: Collect the solid or contaminated silica gel in a wide-mouth HDPE jar.

  • Solvent Dampening: If the solid is dry powder, dampen slightly with a compatible solvent (Ethanol or Ethyl Acetate) to prevent dust inhalation, unless prohibited by your facility's specific solid waste rules.

  • Sealing: Cap tightly.

  • Labeling: Mark as "Solid Debris Contaminated with Organic Esters."

Regulatory & Compliance (US/EU Context)

Adherence to these codes ensures compliance with federal and local environmental laws.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Ignitable (if in flammable solvent).
EPA (RCRA) None (General) If solid/pure, often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to aquatic toxicity potential.
EU (CLP) H412 Harmful to aquatic life with long-lasting effects (Inferred for esters).

Satellite Accumulation Area (SAA) Rules:

  • Keep container closed at all times except when adding waste.[1][2][3][5]

  • Secondary containment (tray) is mandatory to capture spills.

  • Move to Central Accumulation Area within 3 days of filling.

Emergency Contingencies

Spills (< 500 mL)
  • Evacuate the immediate area of ignition sources.[6]

  • Absorb with vermiculite, sand, or universal spill pads.

  • Collect into a sealed bag/container.

  • Label as "Spill Debris: Azepane Ester."

Exposure[3][8][12]
  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature means water alone is insufficient; soap is critical.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261.

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • Sigma-Aldrich (Merck). "Safety Data Sheet: tert-Butyl methyl ether (MTBE) and related esters." (Used for functional group comparison).

Sources

Personal protective equipment for handling 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

[1][2]

Executive Summary & Risk Context[1][2][3][4]

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4) is a specialized heterocyclic building block used frequently in the synthesis of peptidomimetics and kinase inhibitors.[1][2] Structurally, it contains a seven-membered azepane ring protected by a tert-butyloxycarbonyl (Boc) group and a methyl ester.[1][2]

Why this specific guide matters: Unlike common solvents, this compound occupies a "gray zone" in safety data.[2] While classified generally as an irritant (H315, H319), its structural similarity to biologically active azepane scaffolds (used in drug discovery for targets like PKB/Akt) necessitates the Precautionary Principle .[1][2] We must treat it not just as a chemical irritant, but as a potential bioactive agent with unknown long-term toxicology.[1][2]

Core Hazard Profile:

  • Physical State: Viscous liquid or low-melting solid (oil).[1][2]

  • Primary Routes of Entry: Dermal absorption (lipophilic nature) and Inhalation (aerosols during transfer).[1]

  • Chemical Reactivity: Stable under neutral conditions; releases isobutylene and CO₂ upon contact with strong acids (exothermic decomposition).[1][2]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for research environments handling >50 mg of substance.

Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (0.11 mm min) Nitrile provides superior resistance to organic esters compared to latex.[1][2]
Secondary Glove Nitrile (Long Cuff) Required for synthesis/scale-up (>1g).[1][2] Creates a "sacrificial layer" for immediate removal upon splash.[1][2]
Ocular Eye Wear Chemical Splash Goggles Safety glasses are insufficient.[1][2] As an oil/viscous liquid, the substance adheres to skin/lenses; unvented goggles prevent seepage.
Respiratory Engineering Control Fume Hood (Face Velocity >0.5 m/s) Primary containment.[1][2] The compound's vapor pressure is low, but aerosols during syringe transfer are a high risk.
Body Lab Coat Poly-cotton (High neck) Standard protection.[1][2] Tyvek sleeves recommended if working with large volumes to prevent wrist exposure.[1][2]
Glove Breakthrough Logic
  • Standard Nitrile: Estimated breakthrough <15 minutes for pure organic esters.[1][2]

  • Protocol: Change gloves immediately upon any visible splash.[1][2] Do not wash gloves.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.[1][2]

Phase A: Preparation & Engineering Check[1]
  • Visually Inspect Container: Check for crystallization or pressure buildup (Boc-decomposition can pressurize vials).[1][2]

  • Verify Airflow: Confirm fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.[1][2]

  • Staging: Place a chemically resistant tray (polypropylene) in the hood. All work occurs inside this tray to contain spills.[1][2]

Phase B: Transfer & Weighing (The "Drop" Risk)

Because this compound is often a viscous oil, pipetting is difficult and syringe transfer is preferred.[1]

  • The Syringe Method (Preferred):

    • Use a glass syringe with a wide-bore needle (18G).[1][2]

    • Why: Plastic syringes can swell if the compound contains residual synthesis solvents (DCM/THF).

  • The Weighing Boat Method (Solids/Semi-solids):

    • Do not weigh on an open bench.[1][2]

    • Tare the vial inside the hood. Add material. Cap tightly. Move to balance. Weigh. Return to hood.

    • Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing from the hood to ensure no residue tracks out.[1]

Phase C: Decontamination & Disposal[1][2]
  • Spill Cleanup:

    • Absorbent: Use vermiculite or sand.[1][2] Do not use paper towels alone (spreads the oil).

    • Solvent: Clean surface with Acetone or Ethanol.[1][2]

  • Waste Segregation:

    • Stream: Non-Halogenated Organic Waste (unless mixed with DCM).[1][2]

    • Quenching: If the material is old or decomposing, treat with dilute aqueous base (NaHCO₃) to neutralize any free acid before disposal.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points.

SafetyWorkflowStartSTART: Task DefinitionRiskAssessRisk Assessment:Is Quantity > 1g?Start->RiskAssessStandardPPEStandard PPE:Nitrile + Goggles + Lab CoatRiskAssess->StandardPPENoEnhancedPPEEnhanced PPE:Double Nitrile + Tyvek SleevesRiskAssess->EnhancedPPEYesHoodCheckEngineering Check:Fume Hood Functional?StandardPPE->HoodCheckEnhancedPPE->HoodCheckStopWorkSTOP WORK:Contact FacilitiesHoodCheck->StopWorkFailHandlingHandling Phase:Use Secondary Containment TrayHoodCheck->HandlingPassSpillCheckDid a Spill Occur?Handling->SpillCheckDeconDecon Protocol:Absorb -> Solvent Wipe -> BagSpillCheck->DeconYesDisposalDisposal:Non-Halogenated Waste StreamSpillCheck->DisposalNoDecon->Disposal

Figure 1: Operational safety workflow for handling Boc-azepane derivatives. Note the critical "Stop Work" gate at the engineering check.

Emergency Response (R-E-A-C-T)

  • R - Remove the injured person from the area immediately.

  • E - Eyewash: If ocular exposure occurs, flush for 15 minutes .[1][2][3] Note: Oils are difficult to flush; hold eyelids open forcibly.[1]

  • A - Alert the safety officer. Provide the CAS number (1352305-12-4) to responders.[1][2]

  • C - Clean: For skin contact, wash with soap and water.[1][2][3] Do not use ethanol on skin (increases absorption of lipophilic compounds).[1]

  • T - Treat: Seek medical attention if respiratory irritation persists.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.